benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,5-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-7H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKKIFJNZPNVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349189 | |
| Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31970-04-4 | |
| Record name | Benzyl 3-pyrroline-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31970-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document summarizes its known characteristics, safety information, and a proposed synthetic pathway.
Chemical and Physical Properties
This compound, also known as N-Cbz-3-pyrroline, is a colorless to yellow liquid under standard conditions.[1] It is characterized by the presence of a benzyl carbamate protecting group on a 2,5-dihydropyrrole ring. This compound is generally stable but may react with strong oxidizing agents.[2] Due to its low solubility in water, it is typically soluble in common organic solvents such as dichloromethane and chloroform.[2] For long-term storage, it is recommended to keep it in a dark, dry, and sealed container at room temperature or under refrigerated conditions (2-8°C) in an inert atmosphere.[1][3]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 31970-04-4 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Density | 1.132 g/mL at 25 °C | [1] |
| Boiling Point | 126 °C at 0.32 mmHg | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index (n20/D) | 1.544 | [1] |
| Solubility | Low in water; Soluble in dichloromethane, chloroform | [2] |
| Purity | Commercially available in 97% and 99% purity | [1][3] |
Spectroscopic Data
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¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene (CH₂) protons, and signals for the vinyl (=CH) and allylic (CH₂) protons of the dihydropyrrole ring.
-
¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the sp² and sp³ hybridized carbons of the dihydropyrrole ring.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the carbamate group (typically around 1700 cm⁻¹), C-N stretching, C=C stretching of the alkene in the pyrroline ring, and C-H stretching from both the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ).
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route involves the N-protection of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with benzyl chloroformate. This is a standard procedure for the introduction of a carboxybenzyl (Cbz) protecting group onto a secondary amine.
The reaction would typically be carried out in the presence of a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction solvent is often a mixture of an organic solvent like tetrahydrofuran (THF) and water.
Below is a generalized experimental workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity
The pyrrole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, antiviral, and anticancer agents. The N-benzyl pyrrole moiety, in particular, is utilized in the design of novel therapeutic conjugates.
However, there is a lack of specific studies in the public domain detailing the biological or pharmacological activity of this compound itself. It is primarily regarded as a synthetic intermediate or a building block for the construction of more complex, biologically active molecules. Its utility lies in providing a protected pyrroline core that can be further functionalized.
The logical relationship for its use in drug discovery is outlined in the following diagram.
Caption: Use as an intermediate in the drug discovery process.
Safety Information
This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Handling | Avoid contact with skin and eyes. Use in a well-ventilated area. | |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |
References
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a heterocyclic compound often utilized as a building block in organic synthesis. The document details its chemical structure, nomenclature, physical and chemical properties, a representative synthesis protocol, and a workflow diagram for its preparation.
Chemical Structure and IUPAC Name
This compound is a derivative of pyrroline, also known as dihydropyrrole. The nitrogen atom of the pyrroline ring is protected by a benzyloxycarbonyl (Cbz) group.
-
IUPAC Name: this compound[1]
-
Synonyms: Benzyl 3-pyrroline-1-carboxylate, 1-Cbz-2,5-dihydro-1H-pyrrole, N-Carbobenzoxy-3-pyrroline, N-Cbz-3-pyrroline, 2,5-Dihydropyrrole-1-carboxylic acid benzyl ester[2]
-
CAS Number: 31970-04-4
Chemical Structure:
(Structure generated based on SMILES representation: O=C(N1CC=CC1)OCC2=CC=CC=C2)
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. This data is essential for its application in experimental settings, including reaction setup, purification, and characterization.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | [3] |
| Molecular Weight | 203.24 g/mol | |
| Physical Form | Colorless to Yellow Liquid | [3] |
| Density | 1.132 g/mL at 25 °C | [3] |
| Boiling Point | 126 °C at 0.32 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.544 | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [3][4] |
| InChI Key | XSKKIFJNZPNVGO-UHFFFAOYSA-N | [4] |
Table 2: Spectroscopic Data
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | Phenyl (C₆H₅) | 7.2 - 7.4 (m, 5H) |
| Benzyl CH₂ (O-CH₂) | ~5.1 (s, 2H) | |
| Olefinic CH=CH | ~5.8 (m, 2H) | |
| Allylic CH₂ (N-CH₂) | ~4.1 (m, 4H) | |
| ¹³C NMR | Carbonyl (C=O) | ~155 |
| Phenyl (C₆H₅) | 127 - 137 | |
| Olefinic (CH=CH) | ~125 | |
| Benzyl (O-CH₂) | ~67 | |
| Allylic (N-CH₂) | ~53 |
Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, its synthesis can be reliably achieved through the standard N-protection of the parent amine, 2,5-dihydro-1H-pyrrole, using benzyl chloroformate. The following is a representative protocol based on the well-established Schotten-Baumann reaction conditions for N-Cbz protection of amines.
Representative Protocol: N-Cbz Protection of 2,5-dihydro-1H-pyrrole
This procedure describes the reaction of an amine with benzyl chloroformate under basic conditions to form the corresponding N-Cbz protected compound.
Materials:
-
2,5-dihydro-1H-pyrrole (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Diethyl ether for extraction
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Water (H₂O)
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Brine (saturated aq. NaCl)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Dissolution and Cooling: Dissolve 2,5-dihydro-1H-pyrrole in an aqueous solution of sodium carbonate. The pH should be maintained between 8 and 10. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Cbz-Cl: To the vigorously stirred, cooled solution, add benzyl chloroformate dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a colorless to yellow oil, can be purified by flash column chromatography on silica gel if necessary.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the representative protocol.
Caption: General workflow for the synthesis of this compound.
References
An In-depth Technical Guide to CAS Number 31970-04-4 and the Biologically Active 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives
Disclaimer: The CAS number 31970-04-4 provided in the topic query corresponds to the chemical compound Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate . While this compound has applications in chemical synthesis, it does not align with the request for in-depth information on biological signaling pathways and detailed experimental protocols relevant to drug development professionals.
Further investigation into chemical databases and research literature suggests that the core requirements of this technical guide, particularly those related to cancer research and cellular imaging, are highly relevant to the class of compounds known as 7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives . A prominent example is 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole and its analogues. These compounds are extensively studied for their biological activities.
This guide is therefore presented in two parts. Part 1 provides the available chemical and safety information for this compound (CAS 31970-04-4). Part 2 offers a comprehensive technical overview of the 7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives, which aligns with the detailed requirements for an in-depth guide for researchers and drug development professionals.
Part 1: this compound (CAS 31970-04-4)
This compound is primarily used as a building block in organic synthesis.[1]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Colorless to pale yellow liquid[2][3] |
| Boiling Point | 126 °C at 0.32 mmHg[2] |
| Density | 1.132 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.544[2] |
| Flash Point | >110 °C (>230 °F)[2][3] |
| Storage Temperature | Room temperature, keep in a dark and dry place |
Safety Data
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Part 2: 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives
Introduction
7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives are a class of compounds with significant biological activity, making them of great interest to researchers in drug development.[4] These compounds, particularly those with a piperazine moiety like 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole, are known for their fluorescent properties and their potent inhibition of Glutathione S-Transferases (GSTs).[4] A well-studied analogue, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has demonstrated promising anticancer activity by inducing apoptosis in various tumor cell lines.[4][5]
Chemical and Physical Properties of Representative NBD Derivatives
| Property | 4-(4-methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 1-oxide | 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole |
| CAS Number | 58131-57-0 | 374730-75-3[6] | 18378-22-8 |
| Molecular Formula | C₁₁H₁₃N₅O₄ | C₁₀H₁₂ClN₅O₃[6] | C₁₁H₁₂N₄O₃ |
| Molecular Weight | 279.25 g/mol [7] | 285.69 g/mol [6] | 248.24 g/mol [8] |
| Appearance | Data not available | Data not available | Data not available |
| Fluorescence | Often used as fluorescent probes | Data not available | Data not available |
Safety Information
Detailed safety data for specific NBD derivatives should be consulted from the supplier's Safety Data Sheet (SDS). As with many nitro-aromatic compounds, they should be handled with care, assuming potential toxicity.
Biological Activity and Mechanism of Action
The primary mechanism of anticancer activity for many NBD derivatives is the inhibition of Glutathione S-Transferase (GST), particularly the GSTP1-1 isoenzyme, which is often overexpressed in tumor cells.[4][9] GSTP1-1 is a natural inhibitor of c-Jun N-terminal kinase (JNK), a key player in the apoptotic signaling cascade.
NBD derivatives like NBDHEX act as suicide inhibitors for GSTs.[9] They bind to the active site of the enzyme and, in the presence of glutathione (GSH), form a stable complex.[9] This irreversible inhibition prevents GSTP1-1 from binding to and inhibiting JNK. The dissociation of the JNK-GSTP1-1 complex leads to the activation of the JNK-mediated apoptotic pathway, ultimately resulting in tumor cell death.[10] This mechanism makes NBD derivatives promising candidates for cancer therapy, especially in drug-resistant tumors.
Signaling Pathway of NBD-induced Apoptosis
Experimental Protocols
1. Glutathione S-Transferase (GST) Inhibition Assay
-
Objective: To determine the inhibitory potency (e.g., IC₅₀) of an NBD derivative on GST activity.
-
Principle: GST activity is measured spectrophotometrically by monitoring the conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.5-7.4), GSH, and CDNB.
-
Add purified recombinant human GSTP1-1 enzyme to the reaction mixture.
-
To experimental wells, add varying concentrations of the NBD derivative dissolved in a suitable solvent (e.g., DMSO). Control wells should contain the solvent alone.
-
Initiate the reaction and monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the NBD derivative.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[11]
-
2. Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxicity of an NBD derivative on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Methodology:
-
Seed cancer cells (e.g., K562, HeLa) in a 96-well plate and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the NBD derivative for a specified period (e.g., 24, 48, or 72 hours).[12]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[12]
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
3. Live-Cell Fluorescent Imaging
-
Objective: To visualize the intracellular localization of fluorescent NBD derivatives and monitor cellular changes.
-
Principle: The intrinsic fluorescence of NBD derivatives allows for their visualization within living cells using confocal microscopy.
-
Methodology:
-
Culture cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with the fluorescent NBD derivative (e.g., NBD-PZ-TPP) at a specific concentration (e.g., 10 µM) and incubate for a defined time (e.g., 60 minutes).[12]
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
If desired, co-stain with other fluorescent markers for specific organelles (e.g., DAPI for the nucleus).[12]
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the NBD derivative (e.g., excitation at 488 nm and emission collected at 500-550 nm).[12]
-
Experimental Workflows
Applications in Research and Drug Development
-
Anticancer Drug Candidates: Due to their ability to induce apoptosis in cancer cells, particularly those resistant to conventional chemotherapies, NBD derivatives are being actively investigated as potential anticancer drugs.
-
Fluorescent Probes: The fluorescent nature of many NBD derivatives makes them valuable tools for cellular imaging and for studying biological processes in living cells.[13] They can be used to visualize lysosomes and other organelles.[14]
-
Chemical Biology Tools: As potent and specific inhibitors of GSTs, NBD derivatives serve as important chemical probes to study the roles of these enzymes in cellular signaling and detoxification pathways.
References
- 1. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 31970-04-4(this compound) | Kuujia.com [kuujia.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. portlandpress.com [portlandpress.com]
- 5. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | C10H12ClN5O3 | CID 71751110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-(4-Methyl-1-piperazinyl)-4-nitro-2,1,3-benzoxadiazole 1-oxide Result Summary | BioGRID [thebiogrid.org]
- 8. 4-Nitro-7-piperidin-1-yl-2,1,3-benzoxadiazole | C11H12N4O3 | CID 2821613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proapoptotic activity of new glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro inhibition of glutathione-S-transferase by dopamine and its metabolites, 3,4-dihydroxyphenylacetaldehyde and 3,4-dihydroxyphenylacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. chemodex.com [chemodex.com]
Role of the carbobenzyloxy (Cbz) protecting group in pyrroline chemistry
For Researchers, Scientists, and Drug Development Professionals
The carbobenzyloxy (Cbz or Z) group, a cornerstone in amine protection strategy, plays a pivotal role in the synthesis and functionalization of pyrrolines—unsaturated five-membered nitrogen heterocycles. This technical guide provides an in-depth analysis of the Cbz group's application in pyrroline chemistry, detailing its introduction, stability, and cleavage, as well as its influence on the stereochemical outcome and reactivity of these important scaffolds. Pyrrolines are significant precursors in the synthesis of a myriad of natural products and pharmaceutically active compounds. The strategic use of the Cbz protecting group allows for precise chemical manipulations of the pyrroline ring, making it an indispensable tool for synthetic chemists.
Introduction to the Cbz Group in Heterocyclic Chemistry
The benzyloxycarbonyl (Cbz) group was historically introduced by Leonidas Zervas and Max Bergmann for peptide synthesis.[1] Its utility stems from its robustness under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis.[2] In the context of pyrroline chemistry, the Cbz group serves several critical functions:
-
Nitrogen Protection: It effectively masks the nucleophilicity and basicity of the pyrroline nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[3]
-
Activation and Reactivity Modulation: The electron-withdrawing nature of the carbamate can influence the reactivity of the pyrroline double bond, affecting its susceptibility to electrophilic and nucleophilic attack.
-
Stereodirecting Group: The bulky Cbz group can exert significant steric influence, directing the approach of reagents to the pyrroline ring and enabling stereoselective transformations.
Synthesis of Cbz-Protected Pyrrolines
The synthesis of N-Cbz-pyrrolines can be achieved through various synthetic strategies, most notably via ring-closing metathesis (RCM) of Cbz-protected diallylic amines. This method offers a versatile entry to variously substituted 2,5-dihydro-1H-pyrroles (3-pyrrolines).
Ring-Closing Metathesis (RCM) Pathway
Another important route involves the intramolecular cyclization of acyclic precursors. For instance, the cyclization of an alkene can lead to the formation of a 2-pyrroline derivative, which can be subsequently hydrogenated to a pyrrolidine.[4]
Reactions of Cbz-Protected Pyrrolines
The Cbz-protected pyrroline ring is a versatile intermediate that can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Aza-Michael Addition
The electron-withdrawing nature of the Cbz group can activate the β-carbon of a pyrroline system, making it susceptible to nucleophilic attack in an aza-Michael addition. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines is a key step in the 'clip-cycle' synthesis of pyrrolidines.[5]
Cycloaddition Reactions
N-Cbz-pyrrolines can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the formation of bicyclic systems containing a pyrrolidine ring. These reactions are highly valuable for the rapid construction of complex heterocyclic scaffolds. For example, the reaction of a Cbz-protected pyrroline with a nitrile oxide would yield a spiroisoxazoline derivative.[6]
Epoxidation and Hydrogenation
The double bond of N-Cbz-pyrrolines can be subjected to stereoselective epoxidation or hydrogenation to introduce new stereocenters. The steric bulk of the Cbz group can direct the facial selectivity of these reactions. Asymmetric hydrogenation of N-protected pyrroles, which can be considered precursors to pyrrolines, has been shown to proceed with high enantioselectivity using chiral ruthenium catalysts.[7]
Deprotection of the Cbz Group
The removal of the Cbz group to unveil the free amine is a crucial final step in many synthetic sequences. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.
| Deprotection Method | Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOH | Mild, neutral conditions; clean byproducts (toluene and CO₂) | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) |
| Acidic Cleavage | HBr in acetic acid; strong acids | Useful for substrates sensitive to hydrogenation | Harsh conditions may not be suitable for acid-labile groups |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas | May require higher temperatures |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | Mild conditions, good functional group tolerance | Reagents can be corrosive and require careful handling |
Experimental Protocols
General Procedure for N-Cbz Protection of a Pyrroline Precursor
To a solution of the amine (1.0 equiv) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 equiv). The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 equiv) is added dropwise. The reaction is stirred at room temperature for 20 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the N-Cbz protected compound.[1]
General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis
To a solution of the N-Cbz protected pyrroline (1.0 equiv) in methanol is added 10% Palladium on carbon (Pd/C) (0.1 equiv). The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.
Logical Workflow for Pyrroline Functionalization
The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of a Cbz-protected pyrroline, leading to a functionalized pyrrolidine.
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyrrole and carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
Unlocking Therapeutic Potential: A Technical Guide to the Mechanisms of Substituted Pyrroline Compounds
For Immediate Release
This technical guide provides an in-depth exploration of the underlying mechanisms of action for substituted pyrroline compounds, a class of molecules demonstrating significant therapeutic promise across oncology, inflammation, and virology. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate a comprehensive understanding of this versatile scaffold.
Core Mechanisms of Action: A Multi-Faceted Approach
Substituted pyrroline and its reduced form, pyrrolidine, are privileged structures in medicinal chemistry, capable of interacting with a diverse array of biological targets. Their therapeutic effects stem from their ability to modulate key signaling pathways involved in disease pathogenesis. The primary mechanisms of action explored in this guide include anti-cancer, anti-inflammatory, and antiviral activities.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
Substituted pyrroline derivatives have emerged as potent anticancer agents, primarily through the induction of apoptosis and the inhibition of critical cell cycle and growth factor signaling pathways.
A key mechanism is the activation of the caspase cascade, a family of proteases essential for programmed cell death. Specifically, certain substituted pyrrolidines have been shown to trigger the activation of caspase-3, a key executioner caspase.[1][2] This leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Furthermore, these compounds can arrest the cell cycle, preventing the uncontrolled proliferation of cancer cells. Studies have demonstrated that some substituted pyrrolidines can induce cell cycle arrest at the G0/G1 phase.[3] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.
Inhibition of growth factor signaling is another crucial anticancer strategy. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor growth and proliferation.[4][5] Small molecule inhibitors, including those with a pyrrolidine scaffold, can compete with ATP for the kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[4][6]
Anti-inflammatory Effects: Targeting Key Enzymes in Inflammation
The anti-inflammatory properties of substituted pyrroline compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][9] By blocking the activity of these enzymes, substituted pyrrolidines can effectively reduce the production of pro-inflammatory prostaglandins.[8] Many non-steroidal anti-inflammatory drugs (NSAIDs) function through this mechanism.[6]
Antiviral Activity: Inhibiting Viral Replication
Substituted pyrrolidine derivatives have also demonstrated promising activity against a range of viruses, including Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1), and SARS-CoV-2.[10][11] The primary mechanism of antiviral action is the inhibition of viral replication. This can be achieved through various means, including targeting viral enzymes essential for replication or interfering with the virus's ability to enter host cells.
Quantitative Analysis of Biological Activity
The potency of substituted pyrroline compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process or elicit a response by 50%. The following tables summarize the reported in vitro activities of various substituted pyrrolidine and pyrrolizine derivatives.
Table 1: Anticancer Activity of Substituted Pyrrolidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine 3h | HCT116 | 2.9 - 16 | [3] |
| Pyrrolidine 3k | HCT116, HL60 | 2.9 - 16 | [3] |
| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa | 0.32 ± 1.00 | [12] |
| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa | 1.80 ± 0.22 | [12] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | IGR39 | 2.50 ± 0.46 | [13] |
| Diphenylamine-pyrrolidin-2-one-hydrazone 13 | PPC-1 | 3.63 ± 0.45 | [13] |
Table 2: Anti-inflammatory Activity of Substituted Pyrrolidine/Pyrrolizine Derivatives (COX Inhibition)
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Pyrrole Acetic Acid Analog 4h | COX-2 | > Celecoxib | [8] |
| Pyrrole Acetic Acid Analog 4k | COX-2 | > Celecoxib | [8] |
| Pyrrolizine Derivative 7c | COX-2 | 0.42 - 29.11 | [2] |
| Pyrrolizine Derivative 7i | COX-2 | 0.42 - 29.11 | [2] |
| Pyrrolizine Derivative 7j | COX-2 | 0.42 - 29.11 | [2] |
| 1,5-Diarylpyrazole PYZ16 | COX-2 | 0.52 | [14] |
| Dihydropyrazole Sulfonamide PYZ20 | COX-2 | 0.33 | [14] |
Signaling Pathway Visualizations
To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by substituted pyrroline compounds.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key in vitro assays used to characterize the activity of substituted pyrroline compounds.
Anticancer Assays
1. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry [9][15]
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the substituted pyrroline compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest cells by trypsinization, and collect by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
-
2. Caspase-3 Activity Assay (Fluorometric) [16][17]
-
Objective: To quantify the activity of caspase-3, a key executioner of apoptosis.
-
Principle: The assay utilizes a synthetic substrate, DEVD-AMC, which is cleaved by active caspase-3 to release the fluorescent molecule AMC.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds.
-
Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer.
-
Assay Reaction: Add the caspase-3 substrate (DEVD-AMC) to the cell lysates.
-
Fluorescence Measurement: Incubate at 37°C for 1-2 hours. Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity.
-
Anti-inflammatory Assay
3. In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric) [18][19]
-
Objective: To determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The probe is oxidized by the PGG2 produced from arachidonic acid, resulting in a fluorescent product.
-
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compound and a reference inhibitor (e.g., celecoxib).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations and incubate to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.
-
Data Analysis: Calculate the rate of the reaction and determine the percent inhibition and IC50 values.
-
Antiviral Assay
4. Plaque Reduction Assay [20]
-
Objective: To quantify the ability of a compound to inhibit the replication of a virus.
-
Principle: The assay measures the reduction in the number of viral plaques (areas of cell death) in the presence of the test compound.
-
Procedure:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 24- or 96-well plates.
-
Compound and Virus Incubation: Prepare serial dilutions of the substituted pyrroline compound. Mix the virus with each compound dilution and incubate.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for SARS-CoV-2).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percent inhibition and EC50 value.
-
Conclusion
Substituted pyrroline compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a wide range of biological targets provides a foundation for addressing complex diseases such as cancer, inflammation, and viral infections. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, fostering further investigation and innovation in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of substituted pyrrolines will undoubtedly lead to the discovery of new and more potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Review of the Potential Biological Activity of N-Benzyloxycarbonyl-3-Pyrroline Derivatives
Abstract: The N-benzyloxycarbonyl (Cbz)-3-pyrroline scaffold represents an intriguing yet underexplored class of heterocyclic compounds in medicinal chemistry. The pyrrolidine and pyrrole rings are core structures in numerous FDA-approved drugs and biologically active molecules. The 3-pyrroline structure offers a unique combination of stereochemical complexity and synthetic accessibility, while the N-Cbz group, though often used as a protecting group, can influence the molecule's lipophilicity and binding interactions. This technical guide synthesizes the potential biological activities of N-Cbz-3-pyrroline derivatives by reviewing the established activities of structurally related pyrrole, pyrrolidine, and other N-heterocyclic compounds. It covers potential anticancer, antiviral, and neuroprotective activities, presenting quantitative data from analogous compounds to build a case for the therapeutic potential of this specific scaffold. Detailed experimental protocols for key biological assays are provided, alongside graphical workflows and pathway diagrams to guide future research and development in this area.
Introduction to the N-Cbz-3-Pyrroline Scaffold
The 3-pyrroline, or 2,5-dihydropyrrole, ring is a five-membered unsaturated nitrogen heterocycle. This core is prevalent in a wide array of natural products and synthetic molecules exhibiting significant pharmacological properties. The partial saturation of the ring provides a three-dimensional structure that can be strategically modified to interact with biological targets.
The benzyloxycarbonyl (Cbz) group attached to the nitrogen atom is traditionally employed as a protecting group in organic synthesis due to its stability under various conditions and its straightforward removal via hydrogenolysis. However, its presence in a final molecule contributes a significant lipophilic and aromatic moiety, which can critically influence pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement. This review explores the therapeutic promise of N-Cbz-3-pyrroline derivatives by examining the biological activities of closely related heterocyclic systems.
General Synthetic Strategies
The synthesis of the 3-pyrroline ring system is well-established, with several versatile methods available. A common approach involves the ring-closing metathesis of a diallylamine derivative. Another prominent method is the multi-step synthesis from (Z)-1,4-dichloro-2-butene, which can be monoaminated and subsequently cyclized to form the 3-pyrroline ring.[1][2] The N-Cbz group is typically introduced by reacting the pyrroline nitrogen with benzyl chloroformate under basic conditions.
Below is a generalized workflow for the synthesis and subsequent biological screening of novel N-Cbz-3-pyrroline derivatives.
Caption: Generalized workflow from synthesis to biological evaluation.
Biological Activity Profile
While direct biological data for N-Cbz-3-pyrroline derivatives is limited in publicly accessible literature, a strong inference of their potential can be drawn from structurally similar compounds.
Anticancer Potential
Pyrrole, pyrrolidine, and fused-ring pyrrolizine systems are prominent scaffolds in anticancer drug discovery.[3][4] They have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial enzymes like protein kinases and tubulin polymerization.[5][6] Derivatives often exhibit potent cytotoxic effects against a range of human cancer cell lines.
The table below summarizes the in vitro cytotoxicity of various pyrrole and pyrrolizine derivatives, indicating the potential potency that could be expected from novel N-Cbz-3-pyrroline compounds.
| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54% viability decrease at 50 µM | [7] |
| Isatin-Pyrrole 6 | HepG2 (Liver) | MTT | 0.47 | [8] |
| Pyrrolizine Derivative 8c | MCF-7 (Breast) | SRB | 0.0086 | [9] |
| Pyrrolizine Derivative 8b | HCT-116 (Colon) | SRB | 0.0265 | [9] |
| Pyrrolizine Derivative 8b | HepG2 (Liver) | SRB | 0.0123 | [9] |
| Indolo-pyrazole 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [5] |
| 3-Aroyl-1-arylpyrrole 22 | NCI-ADR-RES (Ovarian) | - | 0.0021 | [6] |
One key anticancer mechanism for heterocyclic compounds is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This action arrests the cell cycle in the G2/M phase, leading to apoptosis.
Caption: Inhibition of tubulin polymerization leading to apoptosis.
Antiviral Activity
Nitrogen-containing heterocycles are a cornerstone of antiviral drug development.[10][11] Their diverse structures allow them to inhibit various stages of the viral life cycle, from host cell entry to replication by viral polymerases.[12] Recent studies have highlighted the potential of novel heterocyclic compounds against a range of viruses, including SARS-CoV-2.[13][14][15]
The following table presents antiviral activity data for representative N-heterocyclic compounds. This suggests that a library of N-Cbz-3-pyrroline derivatives would be a valuable asset for antiviral screening campaigns.
| Compound Class | Virus | Assay System | EC₅₀ / IC₅₀ (µM) | Reference |
| Pyrazole Derivative 34 | Herpes Virus | - | 0.26 | [10] |
| 1,5-Diphenylpyrazole 4 | HIV-1 RT | Enzyme Assay | 2.3 | [10] |
| Uracil Derivative | SARS-CoV-2 (Delta) | Vero E6 Cells | 13.3 | [14] |
| Uracil Derivative | SARS-CoV-2 (Omicron) | Vero E6 Cells | 7.92 | [14] |
| Pyridine Derivative 5 | SARS-CoV-2 | MTT | >100 (CC₅₀) | [13] |
A typical workflow for high-throughput antiviral screening is depicted below. It involves parallel assays to assess a compound's ability to inhibit viral replication and its inherent cytotoxicity to the host cells, allowing for the calculation of a selectivity index (SI).
Caption: Workflow for determining antiviral efficacy and selectivity.
Neuroprotective Potential
Neurodegenerative diseases are often linked to oxidative stress and excitotoxicity. Compounds that possess antioxidant and anti-neuroinflammatory properties are therefore of significant interest. Pyrrole-containing structures have demonstrated promising neuroprotective effects in various in vitro models.[16] These compounds can act as free radical scavengers or modulate pathways involved in neuronal cell death.[17][18][19]
The data below, from studies on pyrrole-containing azomethine compounds and other derivatives, highlight their ability to protect neuronal cells from toxic insults.
| Compound Class | Model System | Effect Measured | Result | Reference |
| Pyrrole Hydrazone 12 | 6-OHDA-induced toxicity in rat synaptosomes | Viability Preservation | 82% preservation vs. toxin alone | [16] |
| Pyrrole Hydrazone 12 | Rotenone/Oligomycin A toxicity in SH-SY5Y cells | Neuroprotection | ~53% protection at 10 µM | [16] |
| Ramalin Derivative RA-2 N | BV2-HT22 co-culture | Neuroprotection | Inhibits inflammation-induced apoptosis | [20] |
| Benzofuran-2-carboxamide 1f | NMDA-induced excitotoxicity in rat cortical cells | Cell Viability | 97.4% cell survival at 30 µM | [19] |
The neuroprotective mechanism often involves the mitigation of cellular damage caused by reactive oxygen species (ROS), which can lead to lipid peroxidation, DNA damage, and ultimately, apoptosis.
References
- 1. 3-Pyrroline synthesis [organic-chemistry.org]
- 2. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]
- 3. Synthesis and anticancer activity of new pyrrolocarbazoles and pyrrolo-beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolizines as Potential Anticancer Agents: Design, Synthesis, Caspase-3 activation and Micronucleus (MN) Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In silico and in vitro prediction of new synthesized N-heterocyclic compounds as anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury [mdpi.com]
- 18. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive literature review on benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Cbz-3-pyrroline, is a heterocyclic organic compound that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a pyrroline ring protected by a carboxybenzyl (Cbz) group, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is typically a colorless to yellow liquid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31970-04-4 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Density | 1.132 g/mL at 25 °C | [1] |
| Boiling Point | 126 °C at 0.32 mmHg | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Refractive Index | n20/D 1.544 | [1] |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Synthesis
The synthesis of 3-pyrrolines, including N-substituted derivatives like this compound, can be achieved through various synthetic routes. Common strategies include the alkylation of primary amines followed by a carbene-mediated C-H insertion, and the treatment of cis-1,4-dihalo-2-butenes with appropriate amines.[2][3] The benzyloxycarbonyl (Cbz) protecting group is crucial in organic synthesis for its stability during various reaction conditions and its ease of removal, making N-Cbz protected intermediates like the title compound valuable in multi-step syntheses.[4]
A synthetic route to a related compound, benzyl 2-phenyl-1H-pyrrole-1-carboxylate, has been described and involves the intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate with oxalyl chloride.[6] This suggests that intramolecular cyclization strategies are a viable approach for the synthesis of N-Cbz protected pyrrole and pyrroline derivatives.
Below is a generalized workflow for the synthesis of N-substituted pyrrolines, which could be adapted for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine and pyrroline scaffolds are prevalent in many FDA-approved drugs and are considered important structures in medicinal chemistry.[7] this compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.
Antimicrobial Agents
One notable application is in the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates. These compounds have been synthesized and evaluated for their in vitro antimicrobial activity, with some derivatives showing promising activity against various bacterial and fungal strains. This highlights the utility of the this compound core as a scaffold for the development of new antimicrobial agents.
Building Block for Complex Molecules
The N-Cbz protecting group in this compound allows for a wide range of chemical transformations at other positions of the pyrroline ring without affecting the nitrogen atom. This makes it a valuable building block for the synthesis of complex nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The pyrrolidine ring system, a saturated analogue of pyrroline, is found in drugs with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[8]
The logical flow from a simple building block to a potential drug candidate is illustrated in the following diagram.
Experimental Protocols
While a specific, detailed protocol for the synthesis of the title compound is not available, the following is a representative protocol for the synthesis of a related N-Cbz protected pyrrole derivative, which can provide insight into the potential reaction conditions and procedures.
Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate [6]
-
Synthesis of Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate:
-
A solution of benzyl (2-oxoethyl)carbamate (5 mmol) in CH₂Cl₂ (25 mL) is added to 1-phenyl-2-(triphenylphosphoranylidene)ethanone (5 mmol).
-
The reaction mixture is stirred at room temperature for 18 hours.
-
The resulting mixture is concentrated in vacuo and purified by flash column chromatography (EtOAc/hexanes, 1/4) to yield the product.
-
-
Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate:
-
To a solution of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate (0.1 mmol) in MeOH (1.0 mL), oxalyl chloride (0.3 mmol) is added.
-
The mixture is stirred at room temperature for 10 minutes.
-
The reaction is quenched with water and extracted with CH₂Cl₂.
-
The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography (EtOAc/hexanes, 1/10) to afford the final product.
-
Note: This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its protected pyrroline structure provides a robust platform for the construction of more complex, biologically active molecules. While direct biological activity data for the title compound is limited, its utility as a precursor for antimicrobial agents and other complex heterocyclic structures underscores its importance in the field of drug discovery and development. Further research into novel synthetic routes and the exploration of its use in the synthesis of diverse compound libraries will continue to expand its applications in medicinal chemistry.
References
- 1. 31970-04-4(this compound) | Kuujia.com [kuujia.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. enamine.net [enamine.net]
- 8. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Cbz-3-pyrroline, is a heterocyclic building block of interest in organic synthesis and medicinal chemistry. The presence of the Cbz (carboxybenzyl) protecting group and the unsaturated pyrroline ring makes it a versatile intermediate for the synthesis of various nitrogen-containing compounds, including analogues of biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development workflow.
Physicochemical Properties
Several chemical suppliers confirm the physical state and basic properties of this compound.
| Property | Value | Reference |
| CAS Number | 31970-04-4 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 133-137 °C at 0.6 mmHg | [3] |
| Density | 1.132 g/mL at 25 °C | |
| Refractive Index | n20/D 1.544 |
Spectroscopic Data (Predicted and Expected)
While specific, verified spectral data from primary literature is not available, the expected spectroscopic characteristics can be inferred from the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the two inequivalent methylene protons of the pyrroline ring adjacent to the nitrogen, and the two vinyl protons of the double bond.
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aromatic carbons of the benzyl group, the benzylic carbon, and the sp² and sp³ hybridized carbons of the pyrroline ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key functional group absorptions. A strong absorption band is expected for the C=O (carbonyl) stretch of the carbamate group, typically in the range of 1700-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching for the double bond in the pyrroline ring. One supplier notes the availability of an "Authentic" infrared spectrum, confirming its use in quality control.[1]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.102. Depending on the ionization conditions, adducts with sodium [M+Na]⁺ or other ions might also be observed.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data for an N-protected pyrroline derivative would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The sample should be free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition:
-
Set the data acquisition temperature to a constant value, typically 298 K.
-
Allow the sample to equilibrate in the magnet for 10-15 minutes.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.
-
Infrared (IR) Spectroscopy
For a neat liquid sample, the following protocol is standard:
-
Sample Preparation: As a liquid, the compound can be analyzed directly as a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Ensure the salt plates (typically NaCl or KBr) are clean and dry.
-
Place a single drop of the liquid sample onto one salt plate.
-
Carefully place the second salt plate on top to create a thin, uniform liquid film.
-
Place the "sandwich" plate assembly in the sample holder of the spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum.
-
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation. The sample should be purified, as ESI-MS does not work well with mixtures.[4]
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via a capillary needle at a constant flow rate.
-
A high voltage is applied to the needle to generate a fine spray of charged droplets.
-
The solvent is evaporated from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate them based on their mass-to-charge ratio.
-
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a synthetic compound is depicted below.
Conclusion
While a complete, published set of spectral data for this compound is elusive in the public domain, this guide provides the necessary foundational information for researchers working with this compound. The provided physicochemical properties, expected spectral features, and detailed experimental protocols for NMR, IR, and MS analysis will facilitate its unambiguous identification and characterization in a laboratory setting. Researchers are encouraged to acquire and publish this data to contribute to the broader scientific knowledge base.
References
An In-depth Technical Guide to N-Cbz-2,5-dihydropyrrole: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-2,5-dihydropyrrole, systematically named Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a carbamate-protected pyrroline ring, makes it a versatile building block for the synthesis of a wide array of more complex nitrogen-containing molecules, including pyrrolidine derivatives and various pharmacologically active agents. This document provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis, and its reactivity, tailored for professionals in chemical research and drug development.
Physicochemical Properties
The physical and chemical characteristics of N-Cbz-2,5-dihydropyrrole are fundamental to its handling, storage, and application in synthetic chemistry. The following tables summarize its key properties.
Table 1: Physical Properties of N-Cbz-2,5-dihydropyrrole
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | [1] |
| Physical Form | Liquid | |
| Color | Colorless to Yellow | [2] |
| Boiling Point | 126°C / 0.32 mmHg (lit.) | [2] |
| Density | 1.132 g/mL at 25°C (lit.) | [2] |
| Refractive Index | n20/D 1.544 (lit.) | [2] |
| Flash Point | >230 °F (>110 °C) | [2] |
| Solubility | Not determined; Very slightly soluble (0.69 g/L) at 25°C (Calculated for isomer) | [1][2] |
Table 2: Chemical and Safety Properties of N-Cbz-2,5-dihydropyrrole
| Property | Value | Reference |
| CAS Number | 31970-04-4 | |
| Purity | 97% | |
| LogP | 2.13290 | [2] |
| Polar Surface Area (PSA) | 29.54 Ų | [2] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature or inert atmosphere, 2-8°C | [2] |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |
| Precautionary Statements | P261, P305+P351+P338 | [2] |
Reactivity and Chemical Behavior
N-Cbz-2,5-dihydropyrrole serves as a precursor in various chemical transformations, primarily leveraging the reactivity of the double bond and the α-protons to the nitrogen atom. The Cbz (carboxybenzyl) group is a common amine protecting group, which can be removed under specific conditions, although it is stable to the acidic conditions that cleave a Boc group.
The electron-withdrawing nature of the N-alkoxycarbonyl substituent enhances the stability of the pyrrole ring system compared to unprotected pyrroles.[3] Key reactions involving this scaffold include:
-
1,3-Dipolar Cycloaddition: The azomethine ylide generated from N-substituted pyrrolidines can undergo 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. This approach has been used to synthesize novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates with potential antimicrobial activity.[4]
-
C-H Functionalization: The C-H bonds at the α-position to the nitrogen are susceptible to functionalization. Dirhodium tetracarboxylate-catalyzed reactions with aryldiazoacetates lead to highly enantio- and diastereoselective C–H functionalization, providing a pathway to pharmaceutically relevant pyrrolidine derivatives.[5] This reaction contrasts with the cyclopropanation that occurs with simple acceptor carbenes.[5]
-
Acylation: While N-Cbz-pyrrole can undergo acylation, it may also experience deprotection under the reaction conditions, especially in the presence of trifluoroacetic acid (TFA) byproducts.[3]
The following diagram illustrates a generalized reaction pathway for the synthesis of pyrrole-based conjugates.
Experimental Protocols
Detailed methodologies are crucial for the successful application of N-Cbz-2,5-dihydropyrrole in research. The following section outlines a representative synthetic protocol based on the Paal-Knorr pyrrole synthesis, a common method for preparing N-substituted pyrroles.[3][6]
Protocol: Synthesis of N-Cbz-pyrrole via Paal-Knorr Condensation
This protocol describes the synthesis of the fully aromatic N-Cbz-pyrrole, a closely related compound, which illustrates the general principles of N-alkoxycarbonyl pyrrole synthesis from carbamates.
Objective: To synthesize an N-alkoxycarbonyl pyrrole by condensing an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran.
Materials:
-
Benzyl carbamate (O-substituted carbamate)
-
2,5-dimethoxytetrahydrofuran
-
Acetic acid (glacial)
-
Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyl carbamate (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Solvent Addition: Add a solution of glacial acetic acid in ethanol as the solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude N-Cbz-pyrrole by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
The following workflow diagram visualizes the key steps in this synthetic protocol.
Spectroscopic Data
Structural characterization is essential for verifying the identity and purity of synthesized compounds. Below is a summary of expected NMR spectral data for N-Cbz-2,5-dihydropyrrole based on its structure and typical chemical shifts for similar compounds.[7][8]
Table 3: Representative NMR Spectral Data for N-Cbz-2,5-dihydropyrrole
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.35 | m | Aromatic protons (C₆H₅) |
| ~5.80 | t | Olefinic protons (=CH) | |
| ~5.15 | s | Benzylic protons (CH₂-Ph) | |
| ~4.10 | t | Allylic protons (N-CH₂) | |
| ¹³C NMR | ~155 | s | Carbonyl carbon (C=O) |
| ~137 | s | Quaternary aromatic carbon | |
| ~128 | d | Aromatic carbons (CH) | |
| ~127 | d | Olefinic carbons (=CH) | |
| ~67 | t | Benzylic carbon (CH₂-Ph) | |
| ~55 | t | Allylic carbons (N-CH₂) |
Note: Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. This table represents expected values.
References
- 1. CAS # 68471-57-8, 2,3-Dihydro-pyrrole-1-carboxylic acid benzyl ester, 1-(Benzyloxy)carbonyl-2-pyrroline, 1-(Benzyloxycarbonyl)-2,3-dihydropyrrole, N-Cbz-2,3-dihydropyrrole - chemBlink [ww.chemblink.com]
- 2. 31970-04-4(this compound) | Kuujia.com [kuujia.com]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. ijcmas.com [ijcmas.com]
Methodological & Application
Step-by-step synthesis protocol for benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the synthesis of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the N-protection of diallylamine followed by a ring-closing metathesis reaction.
Overview of the Synthetic Pathway
The synthesis commences with the protection of the secondary amine of diallylamine using benzyl chloroformate under basic conditions to yield the intermediate, benzyl diallylcarbamate. This intermediate is then subjected to ring-closing metathesis (RCM) using a Grubbs catalyst to afford the desired product, this compound.
Experimental Protocols
Step 1: Synthesis of Benzyl Diallylcarbamate
This procedure follows a standard Schotten-Baumann reaction for the N-protection of a secondary amine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Diallylamine | C₆H₁₁N | 97.17 | 10.0 g | 0.103 |
| Sodium Hydroxide | NaOH | 40.00 | 4.5 g | 0.113 |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 19.4 g | 0.114 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve diallylamine (10.0 g, 0.103 mol) in dichloromethane (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (4.5 g, 0.113 mol) in deionized water (100 mL).
-
Cool the dichloromethane solution of diallylamine to 0 °C in an ice bath.
-
Slowly add the sodium hydroxide solution to the stirred diallylamine solution.
-
To this biphasic mixture, add benzyl chloroformate (19.4 g, 0.114 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl diallylcarbamate as an oil. The product is often used in the next step without further purification.
Expected Yield: ~90-95%
Step 2: Synthesis of this compound via Ring-Closing Metathesis
This step utilizes a Grubbs catalyst to facilitate the intramolecular cyclization of the diene.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzyl Diallylcarbamate | C₁₅H₁₉NO₂ | 245.32 | 10.0 g | 0.041 |
| Grubbs' Catalyst (1st Gen) | C₄₃H₇₂Cl₂P₂Ru | 822.96 | 337 mg | 0.00041 (1 mol%) |
| Dichloromethane (degassed) | CH₂Cl₂ | 84.93 | 400 mL | - |
| Silica Gel | SiO₂ | 60.08 | - | - |
| Hexane/Ethyl Acetate | - | - | - | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve benzyl diallylcarbamate (10.0 g, 0.041 mol) in degassed dichloromethane (400 mL).
-
Bubble nitrogen through the solution for 20-30 minutes to ensure an inert atmosphere.
-
Add Grubbs' Catalyst (1st Generation, 337 mg, 1 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) as the eluent.
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a colorless to yellow liquid.[1]
Expected Yield: ~80-90%
Product Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molar Mass | 203.24 g/mol |
| Physical Appearance | Colorless to yellow liquid[1] |
| Boiling Point | 126 °C at 0.32 mmHg[1] |
| Density | 1.132 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.544[1] |
1H NMR (CDCl3, 400 MHz) δ (ppm): 7.30-7.40 (m, 5H, Ar-H), 5.80 (s, 2H, CH=CH), 5.15 (s, 2H, OCH₂Ph), 4.15 (s, 4H, NCH₂).
13C NMR (CDCl3, 101 MHz) δ (ppm): 155.0, 136.5, 128.5, 128.0, 127.8, 125.0, 67.0, 55.0.
Note: NMR data is predicted based on the structure and may vary slightly.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Experimental procedure for synthesizing N-Cbz-3-pyrroline in the lab
Application Note: Laboratory-Scale Synthesis of N-Cbz-3-pyrroline
Introduction
N-Cbz-3-pyrroline is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The pyrroline core is a key structural motif in numerous natural products and medicinal compounds. The benzyloxycarbonyl (Cbz) protecting group provides a stable yet readily cleavable amine protecting group, making N-Cbz-3-pyrroline a versatile intermediate for further functionalization. This application note provides a detailed protocol for the laboratory synthesis of N-Cbz-3-pyrroline, commencing from the preparation of 3-pyrroline followed by its N-protection.
Experimental Protocols
Part 1: Synthesis of 3-Pyrroline from cis-1,4-Dichloro-2-butene
This procedure is adapted from a well-established method for preparing 3-pyrroline.[1] The synthesis involves the reaction of cis-1,4-dichloro-2-butene with a suitable amine source, followed by cyclization.
Materials:
-
cis-1,4-Dichloro-2-butene
-
Hexamethylenetetramine
-
Chloroform (CHCl₃)
-
95% Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Formation of the Hexamethylenetetraminium Salt: In a 1-L round-bottomed flask, dissolve 34.4 g (246 mmol) of hexamethylenetetramine in 500 mL of chloroform. To this solution, add 30.2 g (242 mmol) of cis-1,4-dichloro-2-butene. Fit the flask with a reflux condenser and heat the mixture to reflux. After the initial exothermic reaction subsides, continue refluxing for an additional 2 hours. Cool the mixture to room temperature, which should result in the precipitation of the bis-salt. Collect the white precipitate by filtration, wash with chloroform, and dry under vacuum.
-
Formation of (Z)-4-Chloro-2-butenylammonium chloride: To a 1-L round-bottomed flask containing 400 mL of 95% ethanol, slowly add 70 mL of concentrated hydrochloric acid. Add the dried bis-salt from the previous step to this acidic ethanol solution. Stir the mixture at room temperature. A precipitate should begin to form after approximately 45 minutes. Continue stirring for a total of 2 hours. Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield (Z)-4-chloro-2-butenylammonium chloride.
-
Cyclization to 3-Pyrroline: In a 200-mL round-bottomed flask equipped with a reflux condenser, cool 66.4 g (437 mmol) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to 0 °C in an ice bath. Add the (Z)-4-chloro-2-butenylammonium chloride (30.3 g, 213 mmol) in portions through the condenser. The reaction is exothermic and will begin to reflux. Once the addition is complete and the refluxing subsides, replace the reflux condenser with a short-path distillation apparatus. Distill the crude 3-pyrroline under an inert atmosphere. The collected distillate will be an aqueous solution of 3-pyrroline.
-
Work-up and Isolation: The purity of the obtained 3-pyrroline is typically greater than 95%.[1] For the subsequent N-Cbz protection, the crude aqueous solution can often be used directly after determining the concentration of 3-pyrroline. Alternatively, for isolation of pure 3-pyrroline, extraction with an organic solvent followed by drying and distillation can be performed, though this can be challenging due to the similar boiling points of 3-pyrroline and potential impurities like pyrrolidine.[1]
Part 2: N-Cbz Protection of 3-Pyrroline
This protocol describes the N-protection of 3-pyrroline using benzyl chloroformate under basic conditions, a common method for introducing the Cbz group.[2][3]
Materials:
-
3-Pyrroline (from Part 1)
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250-mL round-bottomed flask, dissolve the synthesized 3-pyrroline (1.0 equiv) in a 1:1 mixture of THF and water. Add sodium bicarbonate (2.0 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Dilute the reaction mixture with deionized water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Cbz-3-pyrroline.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Cbz-3-pyrroline.
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of N-Cbz-3-pyrroline.
| Step | Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Part 1 | |||||
| cis-1,4-Dichloro-2-butene | 124.99 | 30.2 | 242 | 1.00 | |
| Hexamethylenetetramine | 140.19 | 34.4 | 246 | 1.02 | |
| (Z)-4-Chloro-2-butenylammonium chloride | 142.02 | 30.3 | 213 | 0.88 | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 66.4 | 437 | 1.81 | |
| Product: 3-Pyrroline | 69.11 | ~10-12 (Typical) | ~145-174 | ~60-72% Yield | |
| Part 2 | |||||
| 3-Pyrroline | 69.11 | (Assumed 10 g) | 145 | 1.00 | |
| Benzyl Chloroformate | 170.59 | 27.2 | 159.5 | 1.10 | |
| Sodium Bicarbonate | 84.01 | 24.4 | 290 | 2.00 | |
| Product: N-Cbz-3-pyrroline | 203.24 | ~23.6 (Typical) | ~116 | ~80% Yield |
Note: Yields are approximate and can vary based on experimental conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the two-part synthesis of N-Cbz-3-pyrroline.
References
Applications of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid, partially unsaturated pyrrolidine core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group provides stability during synthetic transformations and allows for facile deprotection under specific conditions, enabling further functionalization. This document provides an overview of its applications, focusing on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and antimicrobial agents, complete with detailed experimental protocols and quantitative data.
I. Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The 2,5-dihydropyrrole moiety is a key structural feature in a number of potent and selective DPP-4 inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes. Derivatives of this compound are utilized to synthesize cyanopyrrolidine-based DPP-4 inhibitors.
Signaling Pathway of DPP-4 Inhibition
The mechanism of action of DPP-4 inhibitors involves the potentiation of the incretin pathway. The following diagram illustrates the signaling cascade affected by DPP-4 inhibition.
Quantitative Data: DPP-4 Inhibitory Activity
The following table summarizes the in vitro DPP-4 inhibitory activity of representative compounds derived from pyrrolidine scaffolds.
| Compound ID | Structure | IC50 (nM) | Reference |
| Sitagliptin | Marketed Drug | 18 | [1] |
| Vildagliptin | Marketed Drug | - | [1] |
| Saxagliptin | Marketed Drug | - | [1] |
| 2-benzylpiperazine derivative | Lead Compound | 19 | [1] |
| Compound 2f | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide | 1.266 ± 0.264 | [2] |
| Compound 2g | 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-(trifluoromethyl)benzylidene)thiosemicarbazide | 4.775 ± 0.296 | [2] |
Experimental Protocols
The synthesis of 2-cyanopyrrolidine-based DPP-4 inhibitors often starts from L-proline, which can be converted to the corresponding 2-cyanopyrrolidine scaffold. This compound serves as a precursor to related pyrrolidine structures through various synthetic transformations. A general method for preparing the core structure is outlined below.[1]
-
Amide Formation: L-proline is first converted to its amide derivative using standard peptide coupling reagents.
-
Dehydration: The resulting amide is then dehydrated to yield the 2-cyanopyrrolidine. This is a crucial step in forming the pharmacophore that interacts with the active site of DPP-4.
-
Coupling: The 2-cyanopyrrolidine core is then coupled with various side chains to enhance potency and selectivity.
This protocol describes a common method for assessing the inhibitory activity of synthesized compounds against DPP-4.[3]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute recombinant human DPP-4 enzyme in Tris-HCl buffer (50 mM, pH 8.0).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution to each well.
-
Add 25 µL of the diluted DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
II. Application in the Development of Antimicrobial Agents
This compound and its derivatives are valuable intermediates in the synthesis of novel antimicrobial agents. The dihydropyrrole ring can be incorporated into larger molecular frameworks, such as benzopyrimidine conjugates, which have demonstrated significant activity against a range of bacterial and fungal pathogens. A key synthetic strategy for accessing these compounds is the 1,3-dipolar cycloaddition reaction.
Experimental Workflow for Synthesis and Evaluation of Antimicrobial Agents
The following diagram outlines the general workflow for the synthesis and biological evaluation of antimicrobial agents derived from this compound.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values for a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates against various pathogens.[4]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 5a | Bacillus subtilis | 15.62 | Candida albicans | 62.5 |
| 5b | Staphylococcus aureus | 15.62 | Candida tropicalis | 125 |
| 5d | Escherichia coli | 15.62 | Candida glabrata | 62.5 |
| 5f | Pseudomonas aeruginosa | 15.12 | - | - |
| 6b | Klebsiella pneumoniae | 15.62 | - | - |
| 6c | Bacillus subtilis | 15.62 | - | - |
Experimental Protocols
This protocol is based on a general procedure for the 1,3-dipolar cycloaddition of an azomethine ylide to an acetylenic dipolarophile.[4]
-
Generation of Azomethine Ylide: The azomethine ylide is generated in situ from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine in the presence of a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) in a dry organic solvent such as dichloromethane.
-
Cycloaddition Reaction:
-
To the solution containing the in situ generated azomethine ylide, add the acetylenic benzopyrimidine dipolarophile.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry to confirm its structure.
This protocol outlines the standard broth microdilution method for determining the MIC of the synthesized compounds against bacterial and fungal strains.[5]
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum concentration (approximately 5 x 105 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbe with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[5]
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent DPP-4 inhibitors and novel antimicrobial agents highlights its importance in the development of new therapeutics. The protocols and data presented in this document provide a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of new drug candidates based on this privileged scaffold.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate in 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate as a versatile dipolarophile in 1,3-dipolar cycloaddition reactions. This powerful synthetic strategy enables the construction of complex nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
The [3+2] cycloaddition of a 1,3-dipole with the electron-deficient alkene of this compound provides a direct and often highly stereoselective route to pyrrolizidine and related fused-ring systems.[9][14] These structures form the core of many alkaloids and other pharmacologically relevant molecules.[4] This document outlines the general reaction mechanism, provides representative experimental protocols, and summarizes expected quantitative data for the cycloaddition with common 1,3-dipoles such as azomethine ylides and nitrones.
Data Presentation
The following tables summarize representative quantitative data for the 1,3-dipolar cycloaddition of in situ generated azomethine ylides and a representative nitrone with this compound. The data is compiled from analogous reactions in the scientific literature and represents expected outcomes for these transformations.[7][15]
Table 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides with this compound
| Entry | 1,3-Dipole Precursors | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Isatin, Sarcosine | Toluene | Reflux | 12 | 85 | >95:5 |
| 2 | Benzaldehyde, Methyl Glycinate | Acetonitrile | 80 | 18 | 78 | 90:10 |
| 3 | Formaldehyde, Proline | Methanol | Reflux | 24 | 82 | >98:2 |
Table 2: 1,3-Dipolar Cycloaddition of Nitrones with this compound
| Entry | Nitrone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | N-benzyl-C-phenylnitrone | Toluene | 110 | 24 | 92 | 85:15 |
Experimental Protocols
The following are detailed, representative methodologies for key 1,3-dipolar cycloaddition reactions utilizing this compound.
Protocol 1: Synthesis of a Pyrrolizidine Derivative via Cycloaddition with an Azomethine Ylide Generated from Isatin and Sarcosine
Materials:
-
This compound
-
Isatin
-
Sarcosine (N-methylglycine)
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol, 1.0 equiv) and sarcosine (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (50 mL) to the flask.
-
Begin stirring the mixture and heat to reflux. The color of the reaction mixture should change, indicating the in situ generation of the azomethine ylide via decarboxylation.[7]
-
Once the reaction mixture is homogeneous and has maintained a consistent color for approximately 30 minutes, add this compound (1.0 mmol, 1.0 equiv) dropwise via syringe.
-
Continue to heat the reaction at reflux for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrrolizidine cycloadduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Protocol 2: Synthesis of an Isoxazolidine-fused Pyrrolizidine via Cycloaddition with N-benzyl-C-phenylnitrone
Materials:
-
This compound
-
N-benzyl-C-phenylnitrone
-
Anhydrous Toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-benzyl-C-phenylnitrone (1.0 mmol, 1.0 equiv) and this compound (1.1 mmol, 1.1 equiv).
-
Add anhydrous toluene (40 mL) via cannula.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction to room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel with a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the isoxazolidine-fused pyrrolizidine product.
-
Analyze the product by spectroscopic methods to determine its structure and diastereoselectivity.
Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows.
Caption: General experimental workflow for the 1,3-dipolar cycloaddition.
Caption: Concerted [3+2] cycloaddition mechanism.
References
- 1. 1,3-Dipolar cycloaddition of polycyclic azomethine ylide to norcorroles: towards dibenzoullazine-fused derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective 1,3-Dipolar Cycloaddition of Nitrones to 1H-Pyrrole-2,3-diones. Synthesis of pyrrolo[3,2-d]isoxazoles | Semantic Scholar [semanticscholar.org]
- 4. Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole and oligopyrrole synthesis by 1,3-dipolar cycloaddition of azomethine ylides with sulfonyl dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 31970-04-4 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. mdpi.com [mdpi.com]
- 15. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 31970-04-4|this compound|BLD Pharm [bldpharm.com]
- 17. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines [mdpi.com]
- 18. Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
The Strategic Role of N-Cbz-3-Pyrroline in Modern Pharmaceutical Synthesis
For Immediate Release
N-Cbz-3-pyrroline has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals, offering a versatile scaffold for the synthesis of a wide array of pharmaceutically active molecules. Its unique structural features, including a protected nitrogen and a reactive double bond, make it an ideal starting point for creating complex, stereochemically defined pyrrolidine derivatives that are central to numerous antiviral and anticancer agents.
The pyrrolidine ring is a prevalent structural motif in many FDA-approved drugs due to its ability to introduce three-dimensional complexity and specific stereochemical arrangements, which are crucial for potent and selective biological activity. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom of N-Cbz-3-pyrroline provides robust stability during various synthetic transformations and can be readily removed under mild conditions, making it an excellent choice for multi-step syntheses.
This document provides detailed application notes and experimental protocols for the use of N-Cbz-3-pyrroline as a key building block in pharmaceutical synthesis, with a focus on its conversion to valuable intermediates for antiviral and anticancer drug discovery.
Application in the Synthesis of Antiviral Agents
The pyrrolidine scaffold is a core component of several potent neuraminidase inhibitors, a class of antiviral drugs used to treat influenza. The stereochemical configuration of substituents on the pyrrolidine ring is critical for their inhibitory activity. N-Cbz-3-pyrroline serves as an excellent precursor for introducing the required stereocenters through controlled chemical transformations of its double bond.
A key reaction is the stereoselective dihydroxylation of the pyrroline double bond to yield a diol, which can then be further functionalized. This approach allows for the synthesis of compounds like (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a known antiviral agent.
Experimental Protocol: Synthesis of a Key Antiviral Intermediate from an N-Cbz-3-Pyrroline Derivative
This protocol outlines the synthesis of (2R,3R,4S)-1-Cbz-2-(hydroxymethyl)pyrrolidine-3,4-diol, a key intermediate in the synthesis of antiviral compounds, starting from an N-Cbz-dehydroproline ester, a close derivative of N-Cbz-3-pyrroline.
Step 1: Stereoselective Dihydroxylation
The stereoselective dihydroxylation of the double bond in N-protected dehydroproline derivatives is a crucial step. This is typically achieved using osmium tetroxide, yielding a cis-diol.
| Parameter | Value |
| Starting Material | N-Cbz-3,4-dehydroproline methyl ester |
| Reagents | Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) |
| Solvent | Acetone/Water |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Yield | High (typically >85% for the major diastereomer) |
Protocol:
-
Dissolve the N-Cbz-3,4-dehydroproline methyl ester in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (0.02 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography on silica gel.
Step 2: Reduction of the Ester to the Alcohol
The methyl ester is then reduced to the corresponding primary alcohol.
| Parameter | Value |
| Starting Material | (2S,3R,4S)-1-Cbz-3,4-dihydroxyproline methyl ester |
| Reagents | Lithium borohydride (LiBH₄) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Yield | High (typically >90%) |
Protocol:
-
Dissolve the purified diol from Step 1 in anhydrous THF and cool to 0 °C.
-
Add lithium borohydride (2.0 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of water.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the desired (2R,3R,4S)-1-Cbz-2-(hydroxymethyl)pyrrolidine-3,4-diol.
Application in the Synthesis of Anticancer Agents
Pyrrolidine-containing compounds have also shown significant promise as anticancer agents, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted therapies that are particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2]
Mechanism of Action of PARP Inhibitors
PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs).[3] When an SSB occurs, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4] PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).
In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR pathway components, this repair mechanism is deficient. The combination of PARP inhibition and a deficient HR pathway leads to a phenomenon known as "synthetic lethality," where the accumulation of DSBs results in cell death.[6]
The versatility of the N-Cbz-3-pyrroline scaffold allows for the synthesis of diverse libraries of pyrrolidine-based compounds that can be screened for PARP inhibitory activity, contributing to the development of novel cancer therapeutics.
Conclusion
N-Cbz-3-pyrroline is a valuable and versatile intermediate in pharmaceutical synthesis. Its stable, yet easily deprotectable nitrogen and the reactive double bond provide a powerful platform for the stereocontrolled synthesis of complex pyrrolidine derivatives. The protocols and conceptual frameworks presented here demonstrate its utility in the development of both antiviral and anticancer agents, highlighting its significance for researchers and professionals in the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Synthetic Pathways to Novel Antimicrobial Agents Using Pyrroline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrroline-based compounds with potential antimicrobial activity. The methodologies outlined below focus on versatile and efficient synthetic routes, including the Paal-Knorr synthesis, 1,3-dipolar cycloaddition, and Gewald reaction, to generate a diverse range of pyrroline and related heterocyclic derivatives. Furthermore, a standardized protocol for evaluating the antimicrobial efficacy of these synthesized compounds through the determination of the Minimum Inhibitory Concentration (MIC) is provided.
I. Synthetic Protocols for Pyrroline Derivatives
This section details the step-by-step procedures for the synthesis of various pyrroline-containing scaffolds that have demonstrated promising antimicrobial properties.
Protocol 1: Paal-Knorr Synthesis of N-Aryl-2,5-dimethylpyrrole Derivatives
The Paal-Knorr synthesis is a robust method for the construction of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine. This protocol describes the synthesis of N-aryl-2,5-dimethylpyrrole derivatives, which have been identified as a scaffold for broad-spectrum antimicrobial agents.
Materials:
-
2,5-Hexanedione (I)
-
Substituted anilines (e.g., IIa-c)
-
Sulphamic acid (catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2,5-hexanedione (I) (10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add the substituted aniline (IIa-c) (10 mmol).
-
Add a catalytic amount of sulphamic acid (0.1 mmol).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using TLC (Hexane:Ethyl acetate, 8:2).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure N-aryl-2,5-dimethylpyrrole derivatives (IIIa-c).
-
Characterize the final products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Three-Component 1,3-Dipolar Cycloaddition for Spirooxindole-Pyrrolidine Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of complex spirooxindole-pyrrolidine derivatives. This method involves the in-situ generation of an azomethine ylide from isatin and an amino acid, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.
Materials:
-
Isatin
-
Sarcosine or L-proline
-
Substituted (E)-3-benzylidene-1-ethylpiperidine-2,6-dione (dipolarophile)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
A mixture of isatin (1 mmol), sarcosine or L-proline (1 mmol), and the substituted (E)-3-benzylidene-1-ethylpiperidine-2,6-dione (1 mmol) is taken in methanol (15 mL).
-
The reaction mixture is refluxed for the appropriate time (monitor by TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is washed with cold ethanol to afford the pure spirooxindole-pyrrolidine product.
-
The structure of the synthesized compounds is confirmed by spectroscopic analysis.
Protocol 3: Gewald Synthesis of 2-Aminothiophene Derivatives
The Gewald reaction is a multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes, which are known to exhibit a wide range of biological activities, including antimicrobial effects.
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone)
-
An α-cyanoester (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, a mixture of the ketone/aldehyde (10 mmol), α-cyanoester (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL) is prepared.
-
A catalytic amount of morpholine or triethylamine (2 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for a specified time (typically 1-3 hours).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization.
-
The final 2-aminothiophene derivatives are characterized by spectroscopic methods.
II. Antimicrobial Activity Evaluation
This section provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized pyrroline derivatives against a panel of pathogenic bacteria and fungi using the broth microdilution method.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Synthesized pyrroline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a stock concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
Bacteria: Inoculate a few colonies of the test bacteria from a fresh agar plate into MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension with MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Fungi: Prepare a fungal spore suspension in SDB and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.
-
-
Broth Microdilution Assay:
-
Add 100 µL of the appropriate broth (MHB or SDB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations of the test compound.
-
Inoculate each well (except for the negative control well) with 100 µL of the prepared bacterial or fungal inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Visual inspection or measurement of optical density using a microplate reader can be used to determine the MIC.
III. Data Presentation
The following tables summarize the synthetic yields and antimicrobial activities of representative pyrroline derivatives synthesized using the protocols described above.
Table 1: Synthesis and Yield of Representative Pyrroline Derivatives
| Compound ID | Synthetic Pathway | R Group(s) | Yield (%) |
| IIIa | Paal-Knorr | 4-Cl | 85 |
| IIIb | Paal-Knorr | 4-OCH₃ | 82 |
| Spiro-1 | 1,3-Dipolar Cycloaddition | H | 90 |
| Spiro-2 | 1,3-Dipolar Cycloaddition | 4-Cl | 92 |
| Thio-1 | Gewald | Cyclohexyl | 75 |
| Thio-2 | Gewald | 4-CH₃-Phenyl | 78 |
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrroline Derivatives (µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| IIIa | 16 | 32 | 64 | >128 | 32 | 64 |
| IIIb | 32 | 64 | 128 | >128 | 64 | 128 |
| Spiro-1 | 8 | 16 | 32 | 64 | 16 | 32 |
| Spiro-2 | 4 | 8 | 16 | 32 | 8 | 16 |
| Thio-1 | 32 | 32 | 64 | 128 | >128 | >128 |
| Thio-2 | 16 | 32 | 32 | 64 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
IV. Visualizations
The following diagrams illustrate the synthetic pathways and the experimental workflow for antimicrobial susceptibility testing.
Standard Protocol for the Deprotection of the Cbz Group from a Pyrroline Ring
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for nitrogen atoms in organic synthesis, prized for its stability under various conditions. Its removal, or deprotection, is a critical step in many synthetic routes, particularly in the synthesis of nitrogen-containing heterocycles like pyrrolines, which are important scaffolds in medicinal chemistry. The choice of deprotection method for a Cbz-protected pyrroline is crucial, as the presence of the endocyclic double bond introduces a potential site for undesired side reactions, such as reduction.
This document provides a detailed overview of the standard protocols for the deprotection of the Cbz group from a pyrroline ring, focusing on the most common and effective methods: Catalytic Hydrogenolysis and Acid-Catalyzed Cleavage . It includes detailed experimental protocols, a comparative summary of reaction conditions and outcomes, and diagrams to illustrate the workflow and chemical transformations.
Overview of Deprotection Strategies
The selection of an appropriate deprotection strategy depends on several factors, including the overall molecular structure, the presence of other functional groups, and the desired chemoselectivity.
-
Catalytic Hydrogenolysis : This is the most common and generally the mildest method for Cbz deprotection. It involves the cleavage of the C-O bond of the carbamate by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C). A key consideration for pyrroline substrates is the potential for the concomitant reduction of the carbon-carbon double bond. Catalytic transfer hydrogenation, which uses a hydrogen donor in situ, can sometimes offer better selectivity.
-
Acid-Catalyzed Cleavage : Strong acids can effectively cleave the Cbz group. This method is particularly useful when the substrate contains functional groups that are sensitive to reduction under hydrogenation conditions. However, the stability of the pyrroline ring under strongly acidic conditions must be considered to avoid potential side reactions like polymerization or rearrangement.
Data Presentation: Comparison of Cbz Deprotection Methods for Pyrroline
The following table summarizes typical conditions and expected outcomes for the deprotection of a Cbz group from a pyrroline ring. It is important to note that optimal conditions may vary depending on the specific substitution pattern of the pyrroline ring.
| Method Category | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Chemoselectivity Notes |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | 2 - 24 h | >90 | High risk of concurrent reduction of the pyrroline double bond to form the corresponding pyrrolidine. |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Methanol or Ethanol | Room Temperature to Reflux | 1 - 6 h | 85 - 95 | Generally offers better chemoselectivity, preserving the double bond. A preferred method for unsaturated substrates.[1] |
| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 4 h | 80 - 90 | Effective for substrates intolerant to hydrogenation. The pyrroline ring is generally stable, but sensitive functional groups may be affected. |
| Lewis Acid-Mediated Cleavage | TMSI (Trimethylsilyl iodide) | Dichloromethane or Acetonitrile | 0 to Room Temperature | 0.5 - 2 h | >90 | A mild alternative to strong Brønsted acids, but the reagent can be expensive and moisture-sensitive. |
Mandatory Visualization
Caption: General experimental workflow for the deprotection of a Cbz group.
Caption: General chemical transformation from a Cbz-protected pyrroline to the free pyrroline.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This method is often preferred for pyrroline substrates to minimize the risk of reducing the double bond.
Materials:
-
Cbz-protected pyrroline
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected pyrroline (1.0 eq) in methanol or ethanol (approximately 10-20 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the solution, add ammonium formate (3.0-5.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% of the substrate). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Filtration: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Work-up: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue can be partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water to remove excess ammonium formate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected pyrroline.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
Cbz-protected pyrroline
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected pyrroline (1.0 eq) in 33% HBr in acetic acid (approximately 5-10 mL per mmol of substrate) in a round-bottom flask at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing ice-cold diethyl ether or dichloromethane to precipitate the product as its hydrobromide salt.
-
Isolation of the Salt: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Neutralization (Optional): To obtain the free base, dissolve the hydrobromide salt in water and neutralize by the slow addition of a saturated NaHCO₃ solution until the pH is basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected pyrroline.
-
Purification: Purify the product by distillation or column chromatography if necessary.
Disclaimer: These protocols are intended as a general guide. Researchers should always conduct a thorough literature search for their specific substrate and perform small-scale test reactions to optimize conditions. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for the Modification of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended reaction conditions for the chemical modification of Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a versatile building block in the synthesis of substituted pyrrolidine scaffolds. The protocols outlined below cover key transformations of the olefin functionality, including dihydroxylation, epoxidation, hydrogenation, and cycloaddition reactions.
Dihydroxylation of this compound
Dihydroxylation of the double bond in this compound affords the corresponding cis-diol, a valuable intermediate for the synthesis of various biologically active compounds, including alkaloids and iminosugars. Two common methods for this transformation are presented: Upjohn dihydroxylation using osmium tetroxide and dihydroxylation with potassium permanganate.
Reaction Pathway: Dihydroxylation
Caption: Dihydroxylation of this compound.
Data Presentation: Dihydroxylation Conditions
| Method | Reagents | Catalyst | Co-oxidant | Solvent | Temperature (°C) | Typical Yield | Reference |
| Upjohn Dihydroxylation | Osmium tetroxide | 2 mol% OsO₄ | N-Methylmorpholine N-oxide (NMO) | Acetone/Water (4:1) | Room Temperature | 81% | [1] |
| Permanganate Dihydroxylation | Potassium permanganate, Sodium hydroxide | - | - | Water | 0 - 5 | Moderate to Good | [2][3] |
Experimental Protocols: Dihydroxylation
Method A: Upjohn Dihydroxylation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 4:1 mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.1 equiv) to the solution and stir until dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of osmium tetroxide (2 mol%) as a solution in tert-butanol.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cis-diol.[1]
Method B: Permanganate Dihydroxylation
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., acetone or tert-butanol).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of potassium permanganate (1.2 equiv) and sodium hydroxide (1.2 equiv) dropwise to the stirred solution. Maintain the temperature below 5 °C.
-
Reaction: Stir the reaction vigorously at 0-5 °C. The reaction is typically complete within a few hours, as indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the cis-diol.[2][3][4]
Epoxidation of this compound
Epoxidation of the alkene functionality provides access to the corresponding epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions to introduce diverse functionalities. A standard and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Pathway: Epoxidation
Caption: Epoxidation of this compound.
Data Presentation: Epoxidation Conditions
| Reagent | Solvent | Temperature (°C) | Typical Yield | Reference |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | Room Temperature | High | [5][6][7][8] |
Experimental Protocol: Epoxidation
-
Preparation: Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the meta-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can often be used in the next step without further purification. If necessary, purify by flash column chromatography.[5][6]
Hydrogenation of this compound
Catalytic hydrogenation can be employed to either saturate the double bond to form the corresponding pyrrolidine derivative or to effect the complete removal of the Cbz protecting group, yielding the free pyrrolidine. The choice of catalyst and reaction conditions dictates the outcome.
Reaction Pathway: Hydrogenation
Caption: Hydrogenation of this compound.
Data Presentation: Hydrogenation Conditions
| Transformation | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield | Reference |
| Saturation of Alkene | 10% Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature | 1 (balloon) | High | [9] |
| Cbz Deprotection | 20% Palladium hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) | Acetic Acid (AcOH) or Ethanol (EtOH) | Room Temperature - 80 | 1 - 10 | High | [9][10] |
Experimental Protocols: Hydrogenation
Method A: Saturation of the Alkene
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol or ethanol.
-
Catalyst Addition: Add 10% palladium on carbon (10% w/w) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude benzyl pyrrolidine-1-carboxylate, which is often pure enough for subsequent steps.
Method B: Cbz Deprotection
-
Preparation: Dissolve the Cbz-protected pyrrolidine (either the starting dihydropyrrole or the saturated pyrrolidine) (1.0 equiv) in a suitable solvent such as acetic acid or ethanol. The use of acetic acid can facilitate the deprotection of the Cbz group.[9]
-
Catalyst Addition: Add Pearlman's catalyst (20% Pd(OH)₂/C) (10-20% w/w) to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation, either at atmospheric pressure (hydrogen balloon) or under elevated pressure in a Parr shaker apparatus. The reaction can be performed at room temperature or heated to accelerate the process.[10]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, it can be removed by azeotropic distillation with toluene. The resulting pyrrolidine salt can be neutralized with a base and extracted, or used directly.
1,3-Dipolar Cycloaddition Reactions
The double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing access to various fused heterocyclic systems. This is a powerful method for the rapid construction of complex molecular scaffolds, such as those found in pyrrolizidine alkaloids. Reactions with nitrones are a common example.
Reaction Pathway: 1,3-Dipolar Cycloaddition with a Nitrone
Caption: 1,3-Dipolar cycloaddition with a nitrone.
Data Presentation: 1,3-Dipolar Cycloaddition Conditions
| Dipole | Dipolarophile | Solvent | Temperature (°C) | Typical Yield | Reference |
| Cyclic or Acyclic Nitrones | This compound | Toluene | Reflux | Good to High | [2][11][12] |
| Nitrile Oxides | This compound | Toluene or CH₂Cl₂ | Room Temperature to Reflux | Good | [10][13][14] |
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrone
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired nitrone (1.1 equiv) in a dry solvent such as toluene.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the nitrone.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired isoxazolidine-fused pyrrolidine cycloadduct.[2][11]
References
- 1. Facile synthesis of spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines] and spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolines] via 1,3-dipolar cycloaddition reactions of heteroaromatic ammonium salts with 3-phenacylideneoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled cyclic nitrone cycloaddition strategy for the synthesis of pyrrolizidine and indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics [mdpi.com]
- 12. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of N-Cbz-3-Pyrroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cbz-3-pyrroline (Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate) is a key heterocyclic building block in the synthesis of a wide range of pharmaceutical compounds. Its purity and structural integrity are critical for the successful development of active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the essential analytical techniques for the characterization of N-Cbz-3-pyrroline, including detailed experimental protocols, data interpretation guidelines, and standardized workflows. The methods described herein—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA)—are fundamental for ensuring the identity, purity, and stability of this important synthetic intermediate.
Overview of Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of N-Cbz-3-pyrroline. Each technique provides complementary information, which, when combined, confirms the molecular structure, assesses purity, identifies impurities, and determines physicochemical properties.
Caption: High-level workflow for the analytical characterization of N-Cbz-3-pyrroline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for the unequivocal structural elucidation of N-Cbz-3-pyrroline. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon framework of the molecule. 2D NMR techniques like COSY and HSQC can be used for definitive signal assignments.
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Accurately weigh 5-10 mg of N-Cbz-3-pyrroline and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to resolve ambiguities in assignments.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Data Presentation: Expected NMR Data
The chemical shifts in NMR spectra are highly dependent on the solvent used.[1]
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.35 (m, 5H) | Aromatic (C₆H₅) |
| ~5.80 (m, 2H) | Olefinic (CH=CH) |
| ~5.15 (s, 2H) | Benzyl (CH₂) |
| ~4.15 (m, 4H) | Allylic (CH₂) |
Note: These are typical, expected values. Actual shifts may vary based on solvent, concentration, and instrument calibration.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of N-Cbz-3-pyrroline and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule, often coupled with a liquid chromatography system (LC-MS) for purity analysis.
Caption: Integration of data from multiple techniques for structural elucidation.
Experimental Protocol:
-
Instrumentation: ESI Mass Spectrometer (e.g., QTOF or Orbitrap), often coupled with an HPLC system.
-
Sample Preparation: Prepare a dilute solution of N-Cbz-3-pyrroline (~10-100 µg/mL) in a suitable solvent such as 50:50 acetonitrile/water with 0.1% formic acid.[2]
-
Infusion: Introduce the sample into the ESI source via direct infusion or from the HPLC eluent.
-
Data Acquisition:
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
-
Data Analysis: Determine the exact mass of the parent ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the presence of key substructures (e.g., the Cbz group and the pyrroline ring).
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 204.1019 | ~204.102 | Protonated Molecular Ion |
| [M+Na]⁺ | 226.0838 | ~226.084 | Sodium Adduct |
| Fragment 1 | 91.0542 | ~91.054 | Tropylium ion [C₇H₇]⁺ |
| Fragment 2 | 160.0706 | ~160.071 | Loss of CO₂ from [M+H]⁺ |
| Fragment 3 | 114.0651 | ~114.065 | Loss of Benzyl group from [M+H]⁺ |
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of N-Cbz-3-pyrroline and quantifying impurities.[3] A UV detector is typically used, as the benzene ring in the Cbz group provides a strong chromophore.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is common.
-
Example Gradient: 10% B to 90% B over 20 minutes.
-
-
Sample Preparation: Prepare a stock solution of N-Cbz-3-pyrroline in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~214 nm or 254 nm.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of N-Cbz-3-pyrroline by the total peak area of all components, expressed as a percentage (Area %).
Caption: Standard workflow for purity determination of N-Cbz-3-pyrroline by HPLC.
Data Presentation: Typical HPLC Purity Data
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.15 | Impurity A |
| 2 | 8.9 | 99.75 | N-Cbz-3-pyrroline |
| 3 | 11.2 | 0.10 | Impurity B |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in N-Cbz-3-pyrroline. It is particularly useful for confirming the presence of the carbamate carbonyl (C=O), C-N, C-O, aromatic C=C, and olefinic C=C bonds. The infrared absorption spectrum of gaseous 3-pyrroline shows a peak at 3084 cm⁻¹ which is likely caused by the olefinic stretch.[4]
Experimental Protocol:
-
Instrumentation: FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is usually required.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be collected first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic & Olefinic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | Urethane C=O Stretch |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |
| ~1420 | Strong | C-N Stretch |
| ~1230 | Strong | C-O Stretch |
| ~750, ~700 | Strong | Aromatic C-H Bend (out-of-plane) |
Thermal Analysis (DSC/TGA)
Application Note:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of crystalline N-Cbz-3-pyrroline. It measures the difference in heat flow between the sample and a reference as a function of temperature.[5]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[6]
Experimental Protocol:
-
Instrumentation: DSC and TGA instruments. Simultaneous TGA-DSC instruments are also available.[6]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (typically aluminum for DSC, platinum or alumina for TGA).
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 25 °C to 200 °C).
-
-
TGA Method:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 400 °C) to observe decomposition.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition, identified by a significant weight loss.
-
Data Presentation: Expected Thermal Analysis Data
| Technique | Parameter | Typical Value | Interpretation |
| DSC | Melting Point (Onset) | Compound-specific | Indicator of identity and purity |
| TGA | Decomposition (Tₒₙₛₑₜ) | > 200 °C | Onset of thermal degradation |
References
The Versatile Synthon: Harnessing Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate, a key heterocyclic building block, offers a gateway to a diverse array of complex molecular architectures, particularly in the realm of medicinal chemistry and natural product synthesis. Its strained double bond and the presence of a readily cleavable benzyloxycarbonyl (Cbz) protecting group make it a versatile precursor for the stereoselective synthesis of substituted pyrrolidines, a privileged scaffold in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this synthon in several powerful synthetic transformations.
Application Note 1: Asymmetric Dihydroxylation for the Synthesis of Chiral Diols
The olefinic bond in this compound is susceptible to stereoselective dihydroxylation, yielding vicinal diols with defined stereochemistry. The Sharpless Asymmetric Dihydroxylation is a premier method for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1][2][3] The resulting chiral diols are pivotal intermediates in the synthesis of polyhydroxylated alkaloids, such as pyrrolizidine alkaloids like alexine, which are known for their glycosidase inhibitory activities.[4][5] The choice of the chiral ligand, typically (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation, allowing access to either enantiomer of the diol product.[1][3]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation.[2][3]
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of tert-butanol and water (1:1, 10 mL per 1 mmol of substrate) in a round-bottom flask at room temperature, add AD-mix-β (1.4 g per 1 mmol of substrate) and methanesulfonamide (1 equivalent).
-
Stir the mixture until both phases are clear, and then cool the flask to 0 °C in an ice bath.
-
Add this compound (1 equivalent) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of substrate) and stir for an additional hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral diol.
Quantitative Data
| Entry | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| 1 | Styrene | AD-mix-β | 94 | 99 | [1] |
| 2 | 1-Dodecene | AD-mix-β | 85 | 97 | [1] |
| 3 | trans-Stilbene | AD-mix-β | 96 | >99 | [2] |
Note: The yields and enantiomeric excesses (ee) are representative for the Sharpless Asymmetric Dihydroxylation of various olefins and are expected to be high for this compound.
Caption: Sharpless asymmetric dihydroxylation workflow.
Application Note 2: 1,3-Dipolar Cycloaddition for the Construction of Fused Pyrrolidine Systems
This compound can serve as a precursor to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. These reactions provide a powerful and atom-economical method for the construction of complex, stereochemically rich pyrrolidine-containing scaffolds.[6] The in-situ generation of an azomethine ylide from the corresponding N-benzyl derivative and its subsequent reaction with a dipolarophile, such as an activated alkyne, can lead to the formation of novel fused heterocyclic systems. This strategy has been employed in the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines, which have shown promising antimicrobial activity.[6]
Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol is based on the synthesis of pyrrole-linked benzopyrimidines.[6]
Materials:
-
N-(methoxymethyl)-N-(trimethylsilyl)benzylamine (Azomethine ylide precursor)
-
Acetylenic dipolarophile (e.g., a substituted prop-2-yn-1-one)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the acetylenic dipolarophile (1 equivalent) in dry dichloromethane under a nitrogen atmosphere, add N-(methoxymethyl)-N-(trimethylsilyl)benzylamine (1.2 equivalents).
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired cycloadduct.
Quantitative Data
| Entry | Dipolarophile | Product Yield (%) | Reference |
| 1 | Substituted prop-2-yn-1-one (2a) | 85 | [6] |
| 2 | Substituted prop-2-yn-1-one (2d) | 82 | [6] |
| 3 | Substituted prop-2-yn-1-one (2f) | 88 | [6] |
Note: The yields are for the synthesis of specific N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates.
Caption: 1,3-Dipolar cycloaddition reaction logic.
Application Note 3: Asymmetric C-H Functionalization for the Synthesis of α-Substituted Pyrrolidines
A powerful strategy for the direct functionalization of the pyrroline ring involves the catalytic asymmetric C-H functionalization of the allylic C-H bonds. While much of the detailed work has been performed on the analogous N-Boc protected 2,5-dihydropyrrole, the principles are directly applicable to the N-Cbz derivative. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-protected 2,5-dihydro-1H-pyrrole can lead to highly enantio- and diastereoselective C-H functionalization at the α-position to the nitrogen atom. This methodology provides a direct route to α-substituted pyrrolidines, which are valuable building blocks in medicinal chemistry.
Experimental Protocol: Asymmetric C-H Functionalization
This protocol is adapted from the work of Davies and co-workers on N-Boc-2,5-dihydro-1H-pyrrole.
Materials:
-
This compound
-
Aryldiazoacetate
-
Dirhodium catalyst (e.g., Rh₂(S-PTAD)₄)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Syringe pump
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the dirhodium catalyst (0.05-1 mol%).
-
Add the anhydrous solvent, followed by this compound (5 equivalents).
-
In a separate syringe, prepare a solution of the aryldiazoacetate (1 equivalent) in the anhydrous solvent.
-
Using a syringe pump, add the aryldiazoacetate solution to the stirred reaction mixture over a period of 4-8 hours.
-
Stir the reaction for an additional 1-2 hours after the addition is complete, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the α-substituted pyrrolidine.
Quantitative Data
| Entry | Aryldiazoacetate | Catalyst | Yield (%) | d.r. | ee (%) |
| 1 | Methyl 2-diazo-2-(p-tolyl)acetate | Rh₂(S-PTAD)₄ | 87 | >20:1 | 97 |
| 2 | Methyl 2-diazo-2-(p-methoxyphenyl)acetate | Rh₂(S-PTAD)₄ | 85 | >20:1 | 96 |
| 3 | Methyl 2-diazo-2-(p-chlorophenyl)acetate | Rh₂(S-PTAD)₄ | 82 | >20:1 | 97 |
Note: Data is for the reaction with N-Boc-2,5-dihydro-1H-pyrrole and is expected to be similar for the N-Cbz analogue.
Caption: Experimental workflow for C-H functionalization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2,5-Dihydro-1H-pyrrole-1-carboxylate
Welcome to the technical support center for the synthesis of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
The most prevalent and effective method for synthesizing this compound is the Ring-Closing Metathesis (RCM) of an appropriate diallylamine precursor. An alternative, though less common, approach involves a multi-step synthesis starting from cis-1,4-dichloro-2-butene.
Q2: What is the recommended starting material for the Ring-Closing Metathesis (RCM) route?
The recommended starting material for the RCM synthesis is N,N-diallylbenzylcarbamate. This precursor can be readily prepared from diallylamine and benzyl chloroformate.
Q3: Which catalyst is best suited for the RCM synthesis of this compound?
Grubbs catalysts are the catalysts of choice for this transformation. Second-generation Grubbs catalysts and Hoveyda-Grubbs second-generation catalysts are generally preferred over the first-generation catalyst due to their higher activity, better functional group tolerance, and improved stability. The choice between them may depend on the specific reaction conditions and the desired reaction time.
Q4: What are the typical yields for the RCM synthesis?
With proper optimization of reaction conditions and catalyst selection, yields for the RCM synthesis of this compound can be high, often exceeding 90%.
Q5: What is the primary byproduct of the RCM reaction?
The main byproduct of a successful RCM reaction is ethylene gas, which is volatile and easily removed from the reaction mixture. This is one of the advantages of this method, as it simplifies purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Ring-Closing Metathesis (RCM).
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst: Grubbs catalysts can degrade over time, especially if not stored under an inert atmosphere. - Ensure proper storage: Store the catalyst in a freezer under an inert atmosphere (e.g., argon or nitrogen). - Test catalyst activity: If in doubt, run a small-scale control reaction with a substrate known to work well. |
| Inhibitors in Reagents or Solvents | - Purify the starting material: Ensure the N,N-diallylbenzylcarbamate is free of impurities, particularly amines or phosphines, which can poison the catalyst. - Use high-purity, degassed solvents: Solvents should be sparged with an inert gas (argon or nitrogen) for at least 30 minutes before use to remove dissolved oxygen. Dichloromethane and toluene are commonly used and should be of anhydrous grade. |
| Sub-optimal Reaction Temperature | - Adjust the temperature: While many RCM reactions proceed at room temperature, some may require gentle heating (e.g., 40-50 °C) to improve the reaction rate and yield. However, excessive heat can lead to catalyst decomposition. |
| Incorrect Catalyst Loading | - Optimize catalyst loading: Typical catalyst loadings for RCM range from 1 to 5 mol%. Start with a lower loading (e.g., 2 mol%) and increase if the reaction is sluggish. Unnecessarily high loadings can lead to increased side products and are not cost-effective. |
| Low Substrate Concentration | - Increase concentration: RCM is an intramolecular reaction, and higher concentrations can favor the desired ring-closing over intermolecular side reactions. However, very high concentrations can lead to oligomerization. A good starting point is a substrate concentration of 0.05-0.1 M. |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Isomerization of the Double Bond | - This can be an issue with some ruthenium catalysts, leading to the formation of isomers of the desired product. - Use a second-generation catalyst: These are generally less prone to causing isomerization compared to first-generation catalysts. - Add a hydride scavenger: Additives like 1,4-benzoquinone can sometimes suppress isomerization by removing ruthenium hydride species that are responsible for this side reaction. |
| Oligomerization/Polymerization | - This occurs when the catalyst promotes intermolecular reactions instead of the desired intramolecular ring-closing. - Decrease substrate concentration: Lowering the concentration of the starting material will favor the intramolecular pathway. - Slow addition of the substrate: Adding the diallylamine precursor slowly to the reaction mixture containing the catalyst can also minimize intermolecular reactions. |
| Catalyst Decomposition Products | - Ruthenium byproducts can contaminate the final product. - Purify the product thoroughly: Column chromatography on silica gel is typically effective for removing ruthenium residues. Washing the organic layer with an aqueous solution of a mild chelating agent like EDTA before chromatography can also be beneficial. |
Experimental Protocols
Key Experiment: Ring-Closing Metathesis (RCM) Synthesis
This protocol provides a general procedure for the synthesis of this compound from N,N-diallylbenzylcarbamate using a second-generation Grubbs catalyst.
Materials:
-
N,N-diallylbenzylcarbamate
-
Grubbs Catalyst, 2nd Generation
-
Anhydrous, degassed dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N,N-diallylbenzylcarbamate (1 equivalent) in anhydrous, degassed DCM to a concentration of 0.05 M.
-
Add the Grubbs catalyst, 2nd generation (0.02 equivalents, 2 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as an oil.
Expected Yield: >90%
Quantitative Data Summary
The following table summarizes typical reaction parameters and their impact on the yield of the RCM synthesis.
| Parameter | Condition | Typical Yield | Notes |
| Catalyst | Grubbs I (5 mol%) | 70-80% | Longer reaction times may be required. |
| Grubbs II (2 mol%) | >90% | Generally the preferred catalyst for this transformation. | |
| Hoveyda-Grubbs II (2 mol%) | >90% | Offers good stability and high yields. | |
| Solvent | Dichloromethane | >90% | Standard solvent for RCM. Must be anhydrous and degassed. |
| Toluene | 85-95% | Can be used, sometimes at elevated temperatures. | |
| Concentration | 0.01 M | 80-90% | Lower concentrations can reduce oligomerization but may slow the reaction. |
| 0.1 M | >90% | A good starting concentration for this intramolecular reaction. | |
| Temperature | Room Temperature | >90% | Sufficient for second-generation catalysts. |
| 40 °C | >90% | May slightly decrease reaction time. |
Visualizations
Experimental Workflow: RCM Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound via Ring-Closing Metathesis.
Caption: Workflow for RCM Synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the RCM synthesis.
Caption: Troubleshooting Low Yield.
Technical Support Center: Purification of Crude Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or decomposition of the product. Potential impurities include:
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate (Cbz-Cl) if used as a protecting group reagent.[1]
-
Unreacted starting materials: Depending on the synthetic route, this could include 2,5-dimethoxytetrahydrofuran and benzylamine if a Clauson-Kaas approach is used.
-
Di-Cbz protected byproducts: If the synthesis involves the protection of a primary amine, over-protection can occur.[1]
-
Decomposition products: The pyrrole ring can be sensitive to strongly acidic conditions, which may be used in some synthetic methods, leading to decomposition.
Q2: Which purification techniques are most effective for this compound?
A2: The two most commonly employed and effective purification techniques for N-Cbz protected heterocyclic compounds like this compound are flash column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: What are the key considerations before starting the purification process?
A3: Before proceeding with purification, it is crucial to:
-
Obtain a crude Nuclear Magnetic Resonance (NMR) spectrum: This will help in identifying the major impurities and estimating the purity of the crude product.
-
Perform Thin Layer Chromatography (TLC): TLC is essential for developing a suitable solvent system for flash column chromatography and for monitoring the purity of fractions.
-
Assess the physical state of the crude product: Whether the product is an oil or a solid will influence the choice of purification method. Oily products are typically purified by chromatography, while solids may be amenable to recrystallization.
Troubleshooting Guides
Flash Column Chromatography
Issue: The compound is not separating from impurities on the column.
| Potential Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Develop a new solvent system using TLC, aiming for an Rf value of 0.2-0.3 for the desired product.[2] A common starting point for N-Cbz protected amines is a mixture of hexanes and ethyl acetate.[3] |
| Co-eluting Impurities | The impurity may have a similar polarity to the product. Consider using a different stationary phase (e.g., alumina) or a different solvent system with alternative selectivities (e.g., dichloromethane/methanol). |
| Column Overloading | Too much crude material was loaded onto the column, leading to broad peaks and poor separation. Use a larger column or reduce the amount of sample loaded. |
| Compound Degradation on Silica Gel | The compound may be unstable on acidic silica gel. Deactivate the silica gel with a base like triethylamine (0.1-1% in the eluent) or use neutral alumina as the stationary phase.[3] |
Issue: The compound is not eluting from the column.
| Potential Cause | Solution |
| Solvent Polarity is Too Low | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the eluent (gradient elution). |
| Strong Interaction with Silica Gel | The compound may be binding irreversibly to the silica. This can happen with basic compounds. Add a small amount of a competitive base, such as triethylamine, to the eluent.[3] |
Recrystallization
Issue: The compound does not crystallize from the solution.
| Potential Cause | Solution |
| Inappropriate Solvent | The compound is too soluble in the chosen solvent, even at low temperatures. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective. |
| Solution is Not Saturated | Too much solvent was used. Carefully evaporate some of the solvent to concentrate the solution and induce crystallization. |
| Presence of Oily Impurities | Oily impurities can inhibit crystal formation. Try purifying the crude material by flash chromatography first to remove the oils, and then recrystallize the partially purified product. |
| Supersaturated Solution | The solution is supersaturated but lacks nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
Issue: The recrystallized product is still impure.
| Potential Cause | Solution |
| Crystals Formed Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Incomplete Washing of Crystals | Residual mother liquor containing impurities remains on the crystal surface. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| Impurity Co-crystallizes | The impurity has similar solubility properties and crystallizes with the product. A different recrystallization solvent or a different purification method (e.g., chromatography) may be necessary. |
Experimental Protocols
Flash Column Chromatography Protocol
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate in hexanes).
-
Visualize the spots under UV light and/or by staining.
-
The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.[2]
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If a gradient elution is required, gradually increase the polarity of the solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of Pure Product:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Recrystallization Protocol
This protocol is a general guideline for a solid crude product. The choice of solvent is critical and must be determined experimentally.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for N-Cbz protected compounds include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Example TLC Data for Eluent Selection
| Eluent System (Hexane:Ethyl Acetate) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
| 9:1 | 0.5 | 0.6 | 0.1 | Poor separation between product and impurity 1. |
| 4:1 | 0.3 | 0.4 | 0.05 | Good separation. Suitable for chromatography. |
| 1:1 | 0.7 | 0.75 | 0.2 | Product moves too fast. |
Table 2: Example Purification Data
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) |
| Flash Chromatography | 85 | >98 | 75 |
| Recrystallization | 90 | >99 | 85 |
Visualizations
Caption: General experimental workflow for purification.
Caption: Troubleshooting decision tree for purification.
References
Identifying and minimizing common side reactions in N-Cbz-3-pyrroline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing common side reactions during the synthesis of N-Cbz-3-pyrroline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to N-Cbz-3-pyrroline?
The most prevalent method involves a two-step process. First, 3-pyrroline is synthesized from cis-1,4-dichloro-2-butene. Subsequently, the secondary amine of the 3-pyrroline is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions.
Q2: What are the primary side reactions to be aware of during the N-Cbz protection of 3-pyrroline?
The main side reactions include the hydrolysis of benzyl chloroformate, the formation of an uncyclized bis-Cbz protected diamine, and potential isomerization of the double bond in the pyrroline ring. Careful control of reaction conditions is crucial to minimize these undesired pathways.
Q3: How can I confirm the identity and purity of my N-Cbz-3-pyrroline product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed. The expected spectral data are provided in the troubleshooting section for reference.
Q4: What are the ideal storage conditions for 3-pyrroline and N-Cbz-3-pyrroline?
3-Pyrroline should be stored at low temperatures (0°C) under an inert atmosphere to prevent degradation and yellowing.[1] While N-Cbz-3-pyrroline is more stable, it is good practice to store it in a cool, dry place away from strong acids and bases.
Troubleshooting Guide
Issue 1: Low Yield of N-Cbz-3-pyrroline
Low product yield is a common issue that can arise from several factors during the N-Cbz protection step.
| Potential Cause | Recommended Solution |
| Hydrolysis of Benzyl Chloroformate | Benzyl chloroformate is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Add the benzyl chloroformate slowly to the reaction mixture to minimize its contact time with any residual water. |
| Inefficient Ring Closure in 3-Pyrroline Synthesis | The cyclization of the precursor to form 3-pyrroline can be inefficient.[1][2] Ensure the purity of the starting cis-1,4-dichloro-2-butene and optimize the conditions for the ring-closing step as per established protocols. |
| Suboptimal Base Selection | The choice of base is critical. A weak base like sodium bicarbonate may not be sufficient to neutralize the HCl generated, leading to protonation of the 3-pyrroline and a stalled reaction. A strong base like sodium hydroxide could promote side reactions. Triethylamine is a commonly used base that often provides a good balance. |
| Inadequate Temperature Control | The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of benzyl chloroformate and minimize side reactions. Allowing the reaction to warm prematurely can lead to decreased yield. |
Issue 2: Presence of Significant Impurities in the Final Product
The isolation of pure N-Cbz-3-pyrroline can be hampered by the formation of closely related byproducts.
| Potential Side Product | Identification and Minimization |
| N,N'-bis(Cbz)-1,4-diamino-2-butene | This uncyclized byproduct can form if the benzyl carbamate reacts with cis-1,4-dichloro-2-butene before it cyclizes. To minimize its formation, it is crucial to use pre-formed and purified 3-pyrroline as the starting material for the Cbz protection step. This side product will have a distinct NMR spectrum, likely showing signals for the vinylic protons and two Cbz groups. |
| N-Cbz-2-pyrroline (Isomer) | Isomerization of the double bond from the 3-position to the 2-position can occur, particularly under harsh basic or acidic conditions during workup or purification. This can be detected by careful analysis of the ¹H NMR spectrum, as the chemical shifts of the vinylic and allylic protons will differ significantly from those of the desired 3-pyrroline isomer. To avoid this, maintain neutral or mildly basic conditions and avoid prolonged exposure to high temperatures. |
| N-Cbz-pyrrolidine (Over-reduced product) | If the starting 3-pyrroline contains pyrrolidine as an impurity from its synthesis (a common issue), this will also be N-Cbz protected.[1] This saturated analog lacks the double bond and will show a distinct upfield shift for the ring protons in the ¹H NMR spectrum. Careful purification of the 3-pyrroline starting material is the best way to avoid this impurity. |
| Polymeric Byproducts | cis-1,4-dichloro-2-butene can be prone to polymerization. Use of fresh, high-purity starting materials and controlled reaction conditions can help to minimize this. |
Experimental Protocols
Key Experiment: N-Cbz Protection of 3-Pyrroline
This protocol outlines a standard procedure for the synthesis of N-Cbz-3-pyrroline from 3-pyrroline.
Materials:
-
3-Pyrroline (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 3-pyrroline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Cbz-3-pyrroline as a clear oil.
Data Presentation
Table 1: Reference Analytical Data for N-Cbz-3-pyrroline
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.35 (m, 5H, Ar-H), 5.80 (s, 2H, CH=CH), 5.15 (s, 2H, OCH₂Ph), 4.20 (s, 4H, NCH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~155.0 (C=O), 136.5 (Ar-C), 128.5, 128.0, 127.8 (Ar-CH), 125.5 (CH=CH), 67.0 (OCH₂Ph), 53.0 (NCH₂) |
| IR (thin film, cm⁻¹) | ~3030 (aromatic C-H), 2950 (aliphatic C-H), 1700 (C=O, carbamate), 1600 (C=C), 1420, 1220 |
| MS (ESI+) | m/z = 204.1 [M+H]⁺, 226.1 [M+Na]⁺ |
Visualizations
Diagram 1: Synthetic Pathway to N-Cbz-3-pyrroline
Caption: Two-step synthesis of N-Cbz-3-pyrroline.
Diagram 2: Common Side Reactions in N-Cbz-3-pyrroline Synthesis
Caption: Potential side reactions during N-Cbz protection.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: Step-by-step troubleshooting for low product yield.
References
Long-term stability and optimal storage conditions for N-Cbz-3-pyrroline
This technical support center provides guidance on the long-term stability and optimal storage conditions for N-Cbz-3-pyrroline, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N-Cbz-3-pyrroline?
For optimal long-term stability, N-Cbz-3-pyrroline should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. While room temperature storage in a desiccator may be sufficient for short periods, for long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[1][2][3]
Q2: What is the typical appearance of N-Cbz-3-pyrroline and what do color changes indicate?
N-Cbz-3-pyrroline is typically a colorless to light yellow transparent liquid or solid.[2][4] A significant change in color, such as darkening or turning brown, may indicate decomposition or polymerization. The parent compound, 3-pyrroline, is known to yellow over time, suggesting potential oxidation or decomposition.[3]
Q3: Is N-Cbz-3-pyrroline sensitive to air or moisture?
Yes, compounds containing pyrroline rings can be sensitive to air and moisture. The double bond in the pyrroline ring is susceptible to oxidation. The Cbz (carbobenzyloxy) protecting group is generally stable to moisture at neutral pH but can be cleaved under acidic or basic conditions, a process that can be facilitated by the presence of water. Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a dry environment.
Q4: What are the potential degradation pathways for N-Cbz-3-pyrroline?
Potential degradation pathways include:
-
Oxidation: The pyrroline ring can be oxidized, leading to the formation of pyrrole or other oxidation products. This can be accelerated by exposure to air and light.
-
Hydrolysis: The carbamate linkage of the Cbz group can be hydrolyzed under strong acidic or basic conditions.
-
Polymerization: Like many unsaturated heterocyclic compounds, N-Cbz-3-pyrroline may be prone to polymerization, especially if impurities are present or upon exposure to heat and light.
-
Aromatization: The pyrroline ring may aromatize to the corresponding pyrrole derivative, particularly if subjected to heat or certain catalytic impurities.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of N-Cbz-3-pyrroline.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected reaction failure or low yield | Purity of N-Cbz-3-pyrroline has decreased due to improper storage. | - Verify the purity of the starting material using techniques like NMR or GC-MS.- If purity is compromised, consider purification by column chromatography or distillation.- For future use, ensure storage under recommended conditions (refrigerated, under inert gas, protected from light). |
| Compound has darkened in color | Oxidation or decomposition has occurred. | - The material may still be usable for some applications, but purity should be checked.- If high purity is required, purification is necessary.- Discard the material if significant degradation is confirmed and it cannot be repurified. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of degradation products or residual solvents. | - Re-purify the sample.- Ensure the sample is properly dried before analysis.- Compare new analytical data with a reference spectrum of a pure sample if available. |
| Difficulty dissolving the compound | The compound may have polymerized or degraded into insoluble materials. | - Attempt to dissolve a small sample in a range of common organic solvents.- If insoluble, it is likely degraded and should be discarded. |
Experimental Protocols
General Protocol for Assessing the Purity and Stability of N-Cbz-3-pyrroline
This protocol outlines a general method for monitoring the stability of N-Cbz-3-pyrroline over time.
1. Initial Analysis (Time Zero):
- Record the initial appearance (color and physical state) of the N-Cbz-3-pyrroline sample.
- Obtain a baseline purity profile using the following analytical techniques:
- ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any initial impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and identify any low-level impurities or degradation products.
- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (e.g., C=C, C=O of the carbamate).
2. Sample Storage:
- Divide the N-Cbz-3-pyrroline into several small aliquots in amber glass vials to minimize exposure of the bulk material to air and light upon repeated sampling.
- Store the aliquots under the desired conditions to be tested (e.g., room temperature, 2-8 °C, -20 °C, exposed to light vs. in the dark, under air vs. under inert gas).
3. Time-Point Analysis:
- At regular intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
- Allow the sample to equilibrate to room temperature before opening.
- Repeat the analytical tests performed at time zero.
4. Data Analysis and Comparison:
- Compare the analytical data from each time point to the initial data.
- Look for:
- Changes in appearance.
- A decrease in the peak area of N-Cbz-3-pyrroline in the chromatogram.
- The appearance of new peaks in the NMR spectra or chromatograms, indicating degradation products.
- Quantify the purity at each time point to determine the rate of degradation under each storage condition.
Visualizations
Caption: Troubleshooting workflow for N-Cbz-3-pyrroline.
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) for long-term storage. Room temperature for short-term. | To slow down potential degradation and polymerization reactions.[1][2] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation of the pyrroline ring. |
| Light | Store in an amber or opaque container, protected from light. | To prevent light-induced degradation.[1][2] |
| Moisture | Keep in a tightly sealed container in a dry place or desiccator. | To prevent hydrolysis of the Cbz group and other moisture-related degradation.[1][2] |
| Container | Glass vial with a tight-fitting cap. | To ensure an effective seal against air and moisture. |
References
- 1. 1-N-Cbz-3-pyrrolidinone | 130312-02-6 [chemicalbook.com]
- 2. 1-N-Cbz-3-pyrrolidinone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-カルボベンゾキシ-3-ピロリン | N-Carbobenzoxy-3-pyrroline | 31970-04-4 | 東京化成工業株式会社 [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting common issues in cycloaddition reactions involving substituted pyrrolines
This guide provides troubleshooting for common issues encountered during cycloaddition reactions involving substituted pyrrolines, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cycloaddition reactions with pyrroline-type structures?
Pyrroles and their partially saturated derivatives like pyrrolines can present unique challenges. Pyrroles themselves are highly aromatic, and cycloaddition reactions compete with the tendency to retain this aromaticity.[1] This can lead to side reactions or require harsh conditions. Key issues include managing reactivity, controlling stereoselectivity (diastereo- and enantioselectivity), preventing side reactions like Friedel-Crafts alkylation, and purifying the resulting complex heterocyclic products.[1][2]
Q2: What are the most common types of cycloaddition reactions involving these scaffolds?
The most prevalent are [3+2] cycloadditions, which utilize a three-atom dipole (like an azomethine ylide) and a two-atom dipolarophile (the pyrroline C=C bond) to form highly substituted pyrrolidine rings.[3][4] These are powerful tools for building complex five-membered nitrogen heterocycles.[3][5] Diels-Alder, or [4+2] cycloadditions, are also employed, though they can be more challenging with aromatic pyrroles which act as poor dienes.[6][7]
Q3: Why is stereoselectivity a critical issue?
These reactions can simultaneously generate multiple new stereocenters.[8] For applications in drug development, controlling the precise three-dimensional arrangement of atoms is crucial, as different stereoisomers can have vastly different biological activities. Achieving high diastereoselectivity and enantioselectivity is often the primary goal and the most significant challenge of method development.[9][10]
Troubleshooting Guide
Problem: Low Reaction Yield
Q: My cycloaddition reaction is resulting in a low yield or fails to proceed. What are the potential causes and solutions?
A: Low yields can stem from several factors related to reactant stability, reactivity, and reaction conditions.
-
Poor Reactivity of Substrates: The electronic nature of the substituents on both the pyrroline and the reacting partner is critical.
-
Pyrroline/Dipolarophile: Electron-withdrawing groups on the pyrroline (or other dipolarophile) generally accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]
-
Diene/Dipole: Conversely, electron-donating groups on the diene or 1,3-dipole can increase the energy of the Highest Occupied Molecular Orbital (HOMO), which also increases the reaction rate. If your substrates are electronically mismatched or unactivated, the reaction may be sluggish. For instance, an attempt to react an unactivated alkene with glycine to form a pyrrolidine failed, but introducing an electron-withdrawing group to the alkene enabled the reaction, albeit in low yield.
-
-
Substrate Decomposition: Pyrrole derivatives can be sensitive to acid, oxidants, and polymerization, which consumes the starting material.[1] The cycloadducts themselves may also be unstable and prone to degradation, especially under acidic conditions.[1]
-
Reaction Conditions:
-
Solvent: Solvent choice can influence transition state stabilization. A screen of different solvents is often necessary. Chlorinated solvents like dichloromethane have been found to provide good combinations of yield and selectivity in some cases.[9]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or decomposition of the desired product. For Diels-Alder reactions, high temperatures can favor the reverse (retro-Diels-Alder) reaction.[7] Conversely, some catalytic systems work optimally at low temperatures (-15 °C).[13]
-
-
Catalyst Inefficiency: For catalyzed reactions, the choice of catalyst is paramount. Lewis acids or transition metal complexes can significantly accelerate the reaction.[2][7] If using a catalyst, ensure it is active and not being poisoned by impurities.
Problem: Poor Stereoselectivity (Diastereoselectivity / Enantioselectivity)
Q: My reaction produces a mixture of diastereomers (low dr) or enantiomers (low ee). How can I improve the stereochemical outcome?
A: Stereoselectivity is governed by the geometry of the transition state. Fine-tuning the reaction components and conditions can favor one transition state over others.
-
Catalyst System: This is the most critical factor for asymmetric cycloadditions.
-
Chiral Ligands/Catalysts: The use of chiral ligands with a metal precursor is a primary strategy. For example, a silver acetate catalyst combined with a (S)-QUINAP ligand has been shown to induce high enantioselectivity and diastereoselectivity.[2] Similarly, a BINOL/SnCl₄ system was used to catalyze a formal [3+2] cycloaddition with high enantioselectivity.[9]
-
Lewis Acids: Lewis acids can promote highly diastereoselective processes.[8] They coordinate to the dienophile, altering its electronic structure and steric environment, which can lock the transition state into a preferred conformation.[7][14]
-
-
Substituent Effects: The steric bulk of substituents on both reactants influences the facial selectivity of their approach. Larger groups will favor an approach that minimizes steric hindrance.[2]
-
Temperature and Solvent: Lowering the reaction temperature often enhances selectivity by reducing the available thermal energy, making it harder for the reaction to overcome the higher activation barrier of the disfavored transition state. The solvent can also play a role in stabilizing or destabilizing different transition states.
Table 1: Effect of Catalysts and Conditions on Stereoselectivity in a [3+2] Cycloaddition
| Entry | Catalyst / Ligand | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | SnCl₄ | CH₂Cl₂ | 86 | 4:1 (exo/endo) | 64 (exo) | [9] |
| 2 | (R)-BINOL•SnCl₄ | CH₂Cl₂ | 81 | - | 91 | [9] |
| 3 | AgOAc / (S)-QUINAP | Toluene | - | >95:5 | 98 | [2] |
| 4 | CpPd(η³‐C₃H₅) / L1 | Toluene | 88 | - | 96 | [13] |
| 5 | Ag₂CO₃ | CH₂Cl₂ | 60-85 | >95:5 | >98 |[8] |
Problem: Formation of Side Products and Regioisomers
Q: My reaction is generating significant amounts of side products, such as Michael adducts or Friedel-Crafts products, instead of the desired cycloadduct. How can this be addressed?
A: This is common when using pyrroles, as their nucleophilic character can lead to competing reaction pathways.[1]
-
Friedel-Crafts Alkylation: This is a frequent side reaction, particularly under acidic conditions or with Lewis acid catalysis, where the pyrrole acts as a nucleophile rather than a diene.[1] Using N-protected pyrroles with electron-withdrawing groups (e.g., N-ethoxycarbonyl) can disfavor this pathway and promote cycloaddition.[1]
-
Michael Addition: Dienophiles can also undergo Michael addition. The choice of catalyst can be crucial in directing the reaction towards cycloaddition over conjugate addition.[6]
-
Controlling Regioselectivity: When reacting unsymmetrical components, multiple regioisomers can form.[1]
-
Catalysis: Lewis acid or transition metal catalysts can enhance regioselectivity by coordinating to one of the reactants, thereby magnifying the electronic differences between its termini.[2]
-
Solvent Optimization: Screening non-polar solvents may favor one regioisomer over another due to differential stabilization of the respective transition states.[2]
-
Problem: Difficulty in Product Purification
Q: I am finding it difficult to separate my desired product from starting materials or other stereoisomers. What purification strategies can I use?
A: The purification of structurally similar heterocyclic compounds, especially diastereomers, can be challenging.
-
Chromatography: Standard silica gel column chromatography is the first approach. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find optimal separation conditions.
-
Crystallization/Digestion: Diastereomers often have different solubilities and crystal packing energies, which can be exploited for separation.
-
Multiple Recrystallizations: This is a common method but can be time-consuming.
-
Digestion: This technique involves suspending the crystalline mixture in a solvent (or solvent mixture) where one diastereomer is more soluble. The mixture is briefly heated to boiling and then cooled.[15] The less soluble, more stable diastereomer is enriched in the solid phase, which can then be filtered. This process can be repeated to achieve high purity.[15] A detailed protocol is provided below.
-
Key Experimental Protocols
Protocol 1: General Procedure for a Catalytic [3+2] Cycloaddition
This protocol is a representative example for the synthesis of spiro-pyrrolidine derivatives.
-
Reactant Preparation: To a solution of the substituted pyrroline (dipolarophile, 1.0 equiv) in a suitable solvent (e.g., ethanol, 3 mL), add the isatin (1.0 equiv) and the secondary amino acid (e.g., L-proline, 1.2 equiv).[16]
-
Catalyst Addition: Add the catalyst (e.g., 10-15 mol% of a specified catalyst) to the mixture.[10]
-
Reaction: Stir the reaction mixture at the specified temperature (ranging from -15 °C to reflux, depending on the specific reaction) for the required time (typically 3-24 hours).[10][13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.[17]
Protocol 2: Purification of Diastereomers by Digestion
This method is useful for enriching one diastereomer from a solid mixture.[15]
-
Suspension: Suspend the crude diastereomeric salt mixture in a carefully chosen solvent system (e.g., a mixture of isopropanol and aqueous HCl).[15]
-
Heating: Stir the suspension and heat it to boiling for a short period (1-2 minutes). The majority of the solid should remain in suspension.[15]
-
Cooling: Allow the mixture to cool (e.g., to 30 °C) over a short period (e.g., 10 minutes).[15]
-
Filtration: Filter the solid quickly (ideally within one hour of cooling).
-
Washing & Drying: Wash the collected solid with a non-polar solvent like hexane to remove residual impurities and then dry it.
-
Analysis: Analyze the enantiomeric or diastereomeric purity of the solid. If required, this digestion step can be repeated to further enhance purity.[15]
Visualizations
Caption: Troubleshooting workflow for common cycloaddition issues.
Caption: Competing pathways in reactions of pyrroline derivatives.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Optimization of reaction parameters for the synthesis of pyrroline derivatives
Technical Support Center: Synthesis of Pyrroline Derivatives
This guide provides troubleshooting advice and frequently asked questions for the optimization of reaction parameters in the synthesis of pyrroline derivatives, particularly focusing on a three-component reaction involving an amine, an aldehyde, and an alkyne.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate first?
A1: Low yields in this multicomponent reaction are common and can often be attributed to several key factors. The most critical parameters to re-evaluate are the catalyst, solvent, and temperature. The catalyst's efficiency is paramount; for instance, gold-based catalysts like AuCl3/PPh3 are often more effective than simpler salts like AuCl3 alone. The solvent choice is also crucial, as it must effectively dissolve all reactants while favoring the desired reaction pathway. Dichloromethane (DCM) and acetonitrile (MeCN) are common starting points. Finally, the reaction temperature can significantly influence the reaction rate and the formation of side products. A systematic screening of these three parameters is the recommended first step in optimization.
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: The formation of side products often arises from competing reaction pathways. To enhance selectivity, consider the following:
-
Catalyst Choice: The ligand on the catalyst can play a significant role in directing the reaction. For example, using a bulky phosphine ligand on a gold catalyst can sterically hinder undesired pathways.
-
Temperature Adjustment: Lowering the reaction temperature can sometimes favor the desired product by reducing the rate of competing reactions that may have a higher activation energy.
-
Stoichiometry: Carefully controlling the stoichiometry of your reactants is essential. An excess of one reactant might lead to the formation of byproducts. Aim for a 1:1:1 ratio of amine, aldehyde, and alkyne as a starting point.
Q3: The reaction does not seem to go to completion, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to catalyst deactivation, insufficient temperature, or the presence of impurities.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Ensure your reagents and solvent are anhydrous and free of impurities that could poison the catalyst. In some cases, a higher catalyst loading might be necessary.
-
Temperature: The reaction may require more thermal energy to proceed to completion. A modest increase in temperature should be explored.
-
Reagent Purity: The purity of the starting materials, especially the aldehyde, is critical. Aldehydes can be prone to oxidation, which can inhibit the reaction.
Q4: How does the nature of the substituents on the reactants affect the reaction outcome?
A4: The electronic and steric properties of the substituents on the amine, aldehyde, and alkyne have a pronounced effect on the reaction.
-
Electronic Effects: Electron-donating groups on the aromatic aldehyde generally lead to higher yields, while electron-withdrawing groups can decrease the yield.
-
Steric Hindrance: Bulky substituents on any of the reactants can sterically hinder the approach of the components, leading to lower yields and longer reaction times.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effect of different catalysts, solvents, and temperatures on the yield of a model three-component reaction for the synthesis of a pyrroline derivative.
Table 1: Effect of Catalyst on Reaction Yield
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl3 | DCM | 25 | 12 | 45 |
| 2 | AuBr3 | DCM | 25 | 12 | 40 |
| 3 | PPh3AuCl | DCM | 25 | 12 | 75 |
| 4 | IPrAuCl | DCM | 25 | 12 | 82 |
| 5 | AgOTf | DCM | 25 | 12 | 30 |
| 6 | Cu(OTf)2 | DCM | 25 | 12 | 55 |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | IPrAuCl | DCM | 25 | 12 | 82 |
| 2 | IPrAuCl | MeCN | 25 | 12 | 88 |
| 3 | IPrAuCl | Toluene | 25 | 12 | 65 |
| 4 | IPrAuCl | THF | 25 | 12 | 50 |
| 5 | IPrAuCl | DCE | 25 | 12 | 78 |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | IPrAuCl | MeCN | 0 | 24 | 60 |
| 2 | IPrAuCl | MeCN | 25 | 12 | 88 |
| 3 | IPrAuCl | MeCN | 50 | 6 | 92 |
| 4 | IPrAuCl | MeCN | 80 | 4 | 85 (decomp) |
Experimental Protocols
General Procedure for the Gold-Catalyzed Three-Component Synthesis of Pyrroline Derivatives:
To a screw-capped vial equipped with a magnetic stir bar were added the aldehyde (0.5 mmol, 1.0 equiv), the amine (0.5 mmol, 1.0 equiv), the alkyne (0.6 mmol, 1.2 equiv), and the gold catalyst (IPrAuCl, 0.025 mmol, 5 mol%). The vial was purged with nitrogen, and anhydrous acetonitrile (2.0 mL) was added. The vial was sealed and the mixture was stirred at 50 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired pyrroline derivative.
Visualizations
Caption: General experimental workflow for the synthesis of pyrroline derivatives.
Caption: Troubleshooting guide for optimizing pyrroline synthesis.
Understanding the degradation pathways of benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
This compound, a molecule containing a benzyl carbamate (Cbz) protecting group and a pyrroline ring, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The carbamate linkage is prone to cleavage under both acidic and basic conditions. This typically results in the loss of the Cbz protecting group, yielding 2,5-dihydro-1H-pyrrole, benzyl alcohol, and carbon dioxide.[1][2][3]
-
Oxidative Degradation: The pyrroline ring, particularly the allylic positions, can be susceptible to oxidation.[4][5][6] This can lead to the formation of various oxidized species, including hydroxylated derivatives and pyrrolinones.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical degradation. While specific data for this compound is limited, N-Cbz protected compounds and related heterocycles have shown susceptibility to photodegradation.[7][8]
-
Thermal Degradation: Elevated temperatures can lead to the cleavage of the Cbz group.
Q2: What are the expected degradation products of this compound?
Based on the potential degradation pathways, the following degradation products can be anticipated:
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From Hydrolysis:
-
2,5-dihydro-1H-pyrrole
-
Benzyl alcohol
-
Toluene (from the breakdown of benzyl alcohol)
-
Carbon dioxide
-
-
From Oxidation:
-
Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
-
Hydroxylated pyrroline derivatives
-
-
From Photodegradation:
-
A complex mixture of products may arise from radical-mediated reactions.
-
Q3: How can I monitor the degradation of this compound in my experiments?
Several analytical techniques are suitable for monitoring the degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the most common approach for separating and quantifying the parent compound and its degradation products.[9][10]
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying the molecular weights of degradation products, aiding in their structural elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of isolated degradation products.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample.
-
Possible Cause: Your sample of this compound may be degrading.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark place, and under an inert atmosphere as recommended.
-
Analyze Degradation Products: Use UPLC-MS to get the molecular weights of the impurity peaks. Compare these with the expected degradation products.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation peaks, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. This will help you to create a degradation profile for your compound.
-
Problem 2: My reaction yield is consistently low when using this compound.
-
Possible Cause: The reaction conditions may be promoting the degradation of your starting material.
-
Troubleshooting Steps:
-
Evaluate Reaction pH: If your reaction is conducted under strongly acidic or basic conditions, consider if the Cbz group is being cleaved. You can monitor the reaction mixture over time by HPLC to check for the appearance of deprotected starting material.
-
Assess Oxidizing Agents: If your reaction involves oxidizing agents, they may be reacting with the pyrroline ring. Consider using milder or more selective reagents.
-
Protect from Light: If the reaction is light-sensitive, ensure your reaction vessel is protected from light by wrapping it in aluminum foil.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is illustrative and based on the expected reactivity of similar compounds.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 °C | 15% | 2,5-dihydro-1H-pyrrole, Benzyl alcohol |
| 0.1 M NaOH | 8 hours | 40 °C | 25% | 2,5-dihydro-1H-pyrrole, Benzyl alcohol |
| 10% H₂O₂ | 24 hours | Room Temp | 10% | Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate |
| UV Light (254 nm) | 48 hours | Room Temp | 30% | Complex mixture |
| Heat | 7 days | 80 °C | 5% | Minor decomposition products |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute with mobile phase and analyze by HPLC-UV.
-
-
Basic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Incubate the solution at 40°C.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with mobile phase and analyze by HPLC-UV.
-
Protocol 2: Forced Oxidative Degradation Study
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 10% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Quench the reaction by adding a small amount of sodium bisulfite solution.
-
Dilute with mobile phase and analyze by HPLC-UV.
Mandatory Visualizations
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
Caption: General workflow for forced degradation studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Techniques for removing persistent impurities from N-Cbz-3-pyrroline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-Cbz-3-pyrroline and removing persistent impurities.
Troubleshooting Guide: Common Purification Issues
This guide addresses specific challenges that may be encountered during the purification of N-Cbz-3-pyrroline, presented in a question-and-answer format.
Q1: My final product shows a persistent impurity at a similar polarity to N-Cbz-3-pyrroline after column chromatography. What could it be and how do I remove it?
A1: A common persistent impurity is the saturated analog, N-Cbz-pyrrolidine . This can form if the starting material for the pyrroline synthesis was contaminated with pyrrolidine, or if reduction of the double bond occurred during a synthesis or deprotection step. Due to their similar structures, complete separation by standard silica gel chromatography can be challenging.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System Gradient: Employ a very shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A slow, gradual increase in polarity can enhance separation.
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Alternative Stationary Phases: Consider using different stationary phases. For basic compounds like pyrrolidines, alumina (basic or neutral) can sometimes offer better separation than silica gel. Alternatively, amine-functionalized silica can be effective.[1]
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Reverse-Phase Chromatography: If the impurity remains, reverse-phase flash chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide the necessary selectivity.
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. The choice of solvent is critical and may require screening.
Q2: I observe a lower boiling point impurity in my distilled N-Cbz-3-pyrroline. What is the likely contaminant?
A2: This is likely unreacted 3-pyrroline . Separation of 3-pyrroline from its saturated counterpart, pyrrolidine, is known to be difficult due to their very close boiling points (differing by only 1.5°C).[2] While N-Cbz protection increases the boiling point significantly, any unreacted 3-pyrroline from the starting material will be a more volatile impurity.
Troubleshooting Steps:
-
Aqueous Wash: Perform an acidic aqueous wash (e.g., dilute HCl) of your crude product dissolved in an organic solvent. The basic 3-pyrroline will be protonated and move to the aqueous layer, while the Cbz-protected product remains in the organic layer. Follow with a basic wash (e.g., NaHCO₃ solution) to neutralize any remaining acid before drying and concentrating.
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Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if a significant amount of 3-pyrroline is present. However, this can be challenging on a small scale.
Q3: After synthesis, I have residual high-boiling, polar impurities. What are they and how can I remove them?
A3: Byproducts from the Cbz protection reaction, such as benzyl alcohol or dibenzyl carbonate , are common high-boiling, polar impurities.
Troubleshooting Steps:
-
Column Chromatography: These impurities are typically much more polar than N-Cbz-3-pyrroline and are easily separated by standard silica gel column chromatography.
-
Liquid-Liquid Extraction: A basic wash (e.g., 1M NaOH) of the crude product in an organic solvent can help remove benzyl alcohol.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for flash column chromatography of N-Cbz-3-pyrroline?
A: A good starting point for silica gel flash chromatography is a solvent system of 10-20% ethyl acetate in hexanes . The polarity can be adjusted based on the observed Rf value of the product on a TLC plate. An ideal Rf for column separation is typically between 0.2 and 0.4.[3]
Q: My N-Cbz-3-pyrroline appears to be degrading on the silica gel column. What can I do?
A: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.
Mitigation Strategies:
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Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine.[3]
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Use a Different Stationary Phase: Consider using neutral or basic alumina, or Florisil.[4]
Q: What is a good recrystallization solvent for N-Cbz-3-pyrroline?
A: The ideal solvent will dissolve the compound when hot but not when cold. A good starting point for screening is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes . Dissolve the crude product in a minimal amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to cool slowly to promote crystal formation.
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
Objective: To remove polar and non-polar impurities from crude N-Cbz-3-pyrroline.
Materials:
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Crude N-Cbz-3-pyrroline
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Compressed air or pump
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Glass column with stopcock
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Collection tubes
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Use air pressure to push the excess solvent through until the solvent level is just at the top of the silica.[5]
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Sample Loading: Dissolve the crude N-Cbz-3-pyrroline in a minimal amount of the elution solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[3][4]
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Elution: Begin elution with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).
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Gradient Elution (Optional but Recommended): Gradually increase the percentage of ethyl acetate to elute the product. A shallow gradient is often more effective for separating closely related impurities.[3]
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for High Purity Solid Product
Objective: To obtain highly pure, crystalline N-Cbz-3-pyrroline.
Materials:
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Crude N-Cbz-3-pyrroline (solid)
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Ethyl acetate
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Hexanes
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Erlenmeyer flask
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Hot plate
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Ice bath
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Buchner funnel and filter paper
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethyl acetate. Gently heat the mixture on a hot plate while stirring until the solid is fully dissolved.
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Induce Cloudiness: Slowly add hexanes to the hot solution until a persistent cloudiness is observed. If too much hexanes is added, add a small amount of ethyl acetate to redissolve the precipitate.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Hypothetical Purification of N-Cbz-3-pyrroline
| Purification Step | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Major Impurity Removed |
| Crude Product | 85% | - | N-Cbz-pyrrolidine (8%), Benzyl Alcohol (5%) |
| Column Chromatography | 85% | 97% | Benzyl Alcohol |
| Recrystallization | 97% | >99.5% | N-Cbz-pyrrolidine |
Visualizations
Caption: Troubleshooting workflow for N-Cbz-3-pyrroline purification.
References
Challenges and solutions for scaling up the production of N-Cbz-3-pyrroline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions for scaling up the production of N-Cbz-3-pyrroline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for N-Cbz-3-pyrroline?
A1: The two most common and scalable synthetic routes to N-Cbz-3-pyrroline are:
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Two-Step Synthesis from cis-1,4-dichloro-2-butene: This classic and cost-effective method involves the initial synthesis of 3-pyrroline from cis-1,4-dichloro-2-butene, followed by the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions.
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Ring-Closing Metathesis (RCM) of N-Cbz-diallylamine: This route involves the initial synthesis of N-Cbz-diallylamine, which is then subjected to ring-closing metathesis using a ruthenium-based catalyst, such as Grubbs' catalyst, to form the 3-pyrroline ring directly as the N-Cbz protected form.
Q2: What are the main challenges in scaling up the production of N-Cbz-3-pyrroline?
A2: Scaling up the synthesis of N-Cbz-3-pyrroline presents several challenges, including:
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Exothermic Reactions: Both the formation of 3-pyrroline from cis-1,4-dichloro-2-butene and the N-Cbz protection step can be exothermic, requiring careful temperature control on a larger scale to prevent runaway reactions and byproduct formation.
-
Impurity Control: A common impurity is the over-reduced N-Cbz-pyrrolidine, which can be difficult to separate from the desired N-Cbz-3-pyrroline due to similar physical properties. Other byproducts may arise from side reactions of the starting materials or intermediates.
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Purification: On a large scale, chromatographic purification is often not economically viable. Developing robust crystallization or distillation procedures for the final product is crucial.
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Reagent Handling: The use of hazardous reagents like benzyl chloroformate requires specialized handling and safety protocols, especially at an industrial scale.
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Catalyst Cost and Removal (for RCM): Ruthenium catalysts for RCM can be expensive, and their complete removal from the final product is a critical regulatory requirement.
Q3: How can I minimize the formation of N-Cbz-pyrrolidine as an impurity?
A3: The formation of N-Cbz-pyrrolidine typically occurs from the reduction of N-Cbz-3-pyrroline. To minimize this:
-
In the dichlorobutene route: Ensure that the 3-pyrroline intermediate is of high purity before the Cbz-protection step. Over-reduction of pyrrole to pyrrolidine can occur during some synthesis methods for the 3-pyrroline precursor.[1]
-
During Cbz-protection: Use mild reaction conditions and avoid harsh reducing agents.
-
Purification: If N-Cbz-pyrrolidine does form, careful optimization of crystallization or distillation conditions may be necessary to achieve the desired purity.
Q4: Is the Ring-Closing Metathesis (RCM) route suitable for large-scale production?
A4: The RCM route is a powerful method for the synthesis of N-Cbz-3-pyrroline and can be suitable for large-scale production with careful process development. Key considerations include:
-
Catalyst Loading: Minimizing the catalyst loading is crucial for cost-effectiveness. High-turnover number catalysts and optimized reaction conditions can help achieve this.
-
Catalyst Removal: Implementing effective methods for removing the ruthenium catalyst from the final product, such as using supported catalysts, specific scavengers, or dedicated purification steps, is essential.
-
Solvent Selection and Concentration: Running the reaction at higher concentrations can improve throughput, but may also lead to the formation of oligomeric byproducts. The choice of solvent can also impact catalyst activity and product solubility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-Cbz-3-pyrroline.
Issue 1: Low Yield in the Synthesis of 3-Pyrroline from cis-1,4-dichloro-2-butene
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction progress by TLC or GC. - Use a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to drive the final elimination step to completion.[1] |
| Low purity of starting materials | - Use freshly distilled cis-1,4-dichloro-2-butene. - Ensure all solvents are anhydrous where required. |
| Side reactions | - Polymerization of the starting material or product can occur. Maintain strict temperature control and consider the use of a polymerization inhibitor if necessary. |
Issue 2: Incomplete N-Cbz Protection of 3-Pyrroline
| Potential Cause | Recommended Solution |
| Insufficient base | - Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium carbonate) is used to neutralize the HCl generated during the reaction.[2] |
| Poor quality of benzyl chloroformate | - Benzyl chloroformate can decompose over time. Use fresh or recently purified reagent for best results.[2] |
| Low reaction temperature | - While the reaction is often performed at 0°C to control exothermicity, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary. Monitor the reaction closely. |
| Poor solubility of reactants | - Choose a solvent system in which both 3-pyrroline and the base are soluble. A biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst can sometimes be effective. |
Issue 3: Low Yield in the Ring-Closing Metathesis (RCM) of N-Cbz-diallylamine
| Potential Cause | Recommended Solution |
| Catalyst deactivation | - Ensure all starting materials and solvents are thoroughly deoxygenated and free of impurities that can poison the ruthenium catalyst. - Consider using a more robust second or third-generation Grubbs' catalyst. |
| Suboptimal catalyst loading | - While lower catalyst loading is desirable for cost, too little catalyst can lead to an incomplete reaction. Perform small-scale experiments to determine the optimal catalyst loading for your specific substrate and conditions. |
| Formation of oligomers/polymers | - Run the reaction at a higher dilution to favor intramolecular cyclization over intermolecular oligomerization. - Add the substrate slowly to a solution of the catalyst to maintain a low substrate concentration. |
| Reversible reaction | - The RCM reaction is reversible. Remove the ethylene byproduct by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture to drive the equilibrium towards the product. |
Data Presentation
The following table summarizes typical quantitative data for the two main synthetic routes to N-Cbz-3-pyrroline. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.
| Parameter | Two-Step Synthesis from cis-1,4-dichloro-2-butene | Ring-Closing Metathesis (RCM) of N-Cbz-diallylamine |
| Overall Yield | 60-75% | 70-90% |
| Purity (before final purification) | 85-95% | 90-98% |
| Key Byproducts | N-Cbz-pyrrolidine, polymeric materials | Diallylamine, oligomers |
| Reaction Time (total) | 12-24 hours | 4-12 hours |
| Typical Scale | Lab to multi-kilogram | Lab to kilogram |
| Key Reagents | cis-1,4-dichloro-2-butene, ammonia source, Cbz-Cl | N-Cbz-diallylamine, Grubbs' catalyst |
| Primary Safety Concerns | Use of lachrymatory and alkylating agents | Handling of pyrophoric catalyst precursors (for catalyst synthesis) |
Experimental Protocols
Protocol 1: Two-Step Synthesis of N-Cbz-3-pyrroline from cis-1,4-dichloro-2-butene
Step 1: Synthesis of 3-Pyrroline (Adapted from Organic Syntheses)[1]
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A solution of hexamethylenetetramine in chloroform is treated with cis-1,4-dichloro-2-butene and heated to reflux.
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The resulting quaternary ammonium salt is isolated by filtration.
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The salt is then treated with ethanolic HCl to yield (Z)-4-chloro-2-butenylammonium chloride.
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The ammonium salt is cyclized using a strong base like DBU, and the resulting 3-pyrroline is isolated by distillation.
Step 2: N-Cbz Protection of 3-Pyrroline
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Dissolve 3-pyrroline (1.0 equiv) in dichloromethane in a flask cooled to 0°C.
-
Add triethylamine (1.1 equiv) to the solution.
-
Slowly add benzyl chloroformate (1.05 equiv) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-Cbz-3-pyrroline by column chromatography or recrystallization.
Protocol 2: Ring-Closing Metathesis (RCM) of N-Cbz-diallylamine
Step 1: Synthesis of N-Cbz-diallylamine
-
To a solution of diallylamine (1.0 equiv) and sodium carbonate (1.5 equiv) in a mixture of THF and water (1:1) at 0°C, add benzyl chloroformate (1.05 equiv) dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over sodium sulfate.
-
Purify by vacuum distillation to obtain N-Cbz-diallylamine.
Step 2: Ring-Closing Metathesis
-
Dissolve N-Cbz-diallylamine (1.0 equiv) in degassed dichloromethane to a concentration of 0.1 M.
-
Add Grubbs' second-generation catalyst (0.5-2 mol%).
-
Heat the reaction to reflux under an inert atmosphere and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to remove the ruthenium catalyst and any byproducts.
Visualizations
Caption: Synthetic routes to N-Cbz-3-pyrroline.
Caption: Troubleshooting workflow for low yield.
References
Avoiding racemization during reactions with benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during reactions with benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Troubleshooting Guide
Issue 1: Loss of Enantiomeric Excess (ee) After Reaction
Symptom: You start with an enantiomerically pure or enriched sample of a this compound derivative, but the product shows a significant decrease in enantiomeric excess.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Use of Strong Bases: Strong bases can deprotonate the acidic proton at the stereocenter (C2 or C5), leading to a planar enolate or related intermediate, which can be protonated from either face, causing racemization. | - Use weaker, non-nucleophilic bases: Consider using bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine. - Employ catalytic amounts of a chiral base or a chiral proton source: This can help to control the stereochemistry of the protonation step. - Lower the reaction temperature: Perform the reaction at the lowest possible temperature to minimize the rate of enolization and subsequent racemization. |
| Prolonged Reaction Times at Elevated Temperatures: Even with milder bases, extended reaction times at high temperatures can lead to gradual racemization. | - Optimize reaction conditions: Aim for the shortest possible reaction time by carefully monitoring the reaction progress using techniques like TLC or LC-MS. - Consider alternative energy sources: Microwave irradiation can sometimes accelerate reactions, reducing the overall heating time. |
| Acidic Conditions: While less common for racemization at the alpha-carbon to the nitrogen in this specific substrate, certain acidic conditions, particularly in the presence of heat, could potentially lead to side reactions or degradation that might affect the stereochemical integrity. | - Use mild acidic conditions: If an acid is required, opt for milder Lewis acids or Brønsted acids and maintain low temperatures. - Buffer the reaction mixture: If acidic byproducts are formed during the reaction, consider using a buffer to maintain a neutral pH. |
| Inappropriate Quenching: The quenching step can introduce conditions that promote racemization. | - Use a buffered quench: Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) to avoid drastic pH changes. - Rapid work-up at low temperature: Perform the work-up and purification steps as quickly as possible and at low temperatures to minimize exposure to potentially harmful conditions. |
Issue 2: Unexpected Diastereomer Ratio in the Product
Symptom: A reaction that is expected to be diastereoselective yields a mixture of diastereomers or the undesired diastereomer as the major product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Lack of Stereocontrol: The reaction conditions may not be optimized to favor the formation of one diastereomer over the other. | - Employ a chiral catalyst: For reactions like C-H functionalization, the use of a suitable chiral catalyst (e.g., dirhodium tetracarboxylate catalysts) can provide high levels of diastereoselectivity.[1][2][3] - Use a chiral auxiliary: Attaching a chiral auxiliary to the reactant can effectively control the facial selectivity of the reaction. - Screen different solvents and temperatures: The polarity of the solvent and the reaction temperature can significantly influence the transition state energies and, therefore, the diastereoselectivity. |
| Thermodynamic vs. Kinetic Control: The observed product may be the thermodynamically more stable diastereomer, while the desired product is the kinetically favored one. | - Run the reaction under kinetic control: Use low temperatures and short reaction times to favor the formation of the kinetic product. - Analyze the reaction at different time points: This can help determine if the initial product isomerizes to the thermodynamic product over time. |
| Epimerization of the Product: The initially formed desired diastereomer may be epimerizing under the reaction or work-up conditions. | - Follow the recommendations for avoiding racemization (Issue 1): The same conditions that cause racemization can also lead to epimerization at a newly formed stereocenter. - Isolate the product quickly: Minimize the time the product spends in the reaction mixture after its formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of racemization with this compound?
The most common cause of racemization is the deprotonation of the proton alpha to the nitrogen and the double bond (at the C2 or C5 position) by a base. This forms a planar, achiral intermediate that can be re-protonated from either face, leading to a loss of stereochemical information.
Q2: How does the Cbz (benzyl carbamate) protecting group influence the stereochemical stability compared to a Boc (tert-butyloxycarbonyl) group?
While both are carbamate protecting groups, the Cbz group is generally considered to be more electron-withdrawing than the Boc group. This can make the alpha-protons slightly more acidic and thus more susceptible to deprotonation and racemization under basic conditions. However, the fundamental mechanism of racemization via deprotonation-reprotonation is similar for both.
Q3: Can I use strong bases like LDA or n-BuLi for reactions with chiral this compound?
Using strong, non-chiral bases like lithium diisopropylamide (LDA) or n-butyllithium is highly likely to cause complete racemization. If a strong base is absolutely necessary, consider using a chiral base or a combination of a strong base with a chiral ligand to control the stereochemistry of the deprotonation and subsequent reaction.
Q4: Are there any specific catalysts you recommend for maintaining stereochemistry?
For C-H functionalization reactions on the analogous N-Boc-2,5-dihydro-1H-pyrrole, dirhodium tetracarboxylate catalysts, such as Rh₂(S-PTAD)₄, have been shown to provide excellent diastereoselectivity and enantioselectivity.[1][2][3] While not directly tested on the Cbz-protected substrate, these types of catalysts are a good starting point for achieving high stereocontrol.
Q5: How can I monitor for racemization during my reaction?
The most effective way to monitor for racemization is to take aliquots of the reaction mixture at different time points, quench them appropriately, and analyze them by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). This will allow you to determine the enantiomeric excess (ee) of your starting material and product throughout the course of the reaction.
Experimental Protocols
Protocol 1: General Procedure for a Stereoselective Michael Addition
This protocol provides a general guideline for performing a Michael addition reaction while minimizing the risk of racemization.
Materials:
-
Chiral this compound derivative
-
Michael acceptor
-
Mild, non-nucleophilic base (e.g., DIPEA)
-
Anhydrous, aprotic solvent (e.g., THF, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral this compound derivative and the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the mild base to the solution.
-
After stirring for a short period (e.g., 15-30 minutes), add the Michael acceptor dropwise.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction at low temperature with a buffered aqueous solution (e.g., saturated NH₄Cl).
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC.
Visualizations
Caption: Potential pathway for base-mediated racemization.
Caption: Troubleshooting workflow for stereochemical issues.
References
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate and Boc-2,5-dihydro-1H-pyrrole in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a cornerstone of successful multi-step synthesis. This guide provides a detailed comparison of two common building blocks, Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (Cbz-2,5-dihydropyrrole) and tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (Boc-2,5-dihydropyrrole), in the synthesis of functionalized pyrrolidine scaffolds.
The pyrrolidine ring is a privileged scaffold in a vast number of biologically active compounds. Both Cbz- and Boc-protected 2,5-dihydropyrroles serve as versatile precursors for the synthesis of these valuable molecules. The key distinction between these two reagents lies in the nature of their nitrogen-protecting groups: the benzyloxycarbonyl (Cbz) group and the tert-butoxycarbonyl (Boc) group. This fundamental difference dictates their respective stability, deprotection conditions, and ultimately, their strategic application in complex synthetic routes.[1]
Orthogonal Deprotection Strategies: The Core of the Comparison
The primary advantage of using either Cbz- or Boc-protected intermediates is the ability to selectively deprotect the nitrogen under different conditions, a concept known as orthogonality.[1] This is crucial in multi-step syntheses where other protecting groups may be present.
-
Boc-2,5-dihydro-1H-pyrrole: The Boc group is renowned for its lability under acidic conditions.[1] It is readily cleaved using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This allows for deprotection without affecting acid-stable functional groups.[1]
-
This compound: The Cbz group is stable to a wide range of acidic and basic conditions.[2] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using palladium on carbon with a hydrogen source).[1] This method is mild but incompatible with functional groups that are sensitive to reduction, such as alkenes and alkynes.[2]
This orthogonality allows for the sequential deprotection of multiple amine functionalities within a single molecule, a critical strategy in the synthesis of complex natural products and pharmaceuticals.[1]
Reactivity and Applications in Synthesis
Both Cbz- and Boc-2,5-dihydropyrroles are valuable starting materials for a variety of synthetic transformations, primarily leveraging the reactivity of the double bond.
Boc-2,5-dihydro-1H-pyrrole has been extensively studied and utilized in a wide array of reactions:
-
Asymmetric C-H Functionalization: This reagent has been successfully used in rhodium-catalyzed asymmetric C-H functionalization reactions to introduce substituents at the α-position to the nitrogen, leading to highly functionalized and enantioenriched pyrrolidine derivatives.[3]
-
Cycloaddition Reactions: The double bond readily participates in 1,3-dipolar cycloaddition reactions, providing access to complex, fused heterocyclic systems.[4]
-
Epoxidation and Dihydroxylation: The alkene moiety can be stereoselectively epoxidized or dihydroxylated to introduce hydroxyl groups, which can be further functionalized.
While less documented in direct comparative studies, This compound is also a competent substrate for similar transformations. Its application in the synthesis of pyrrolidine-3,4-diol derivatives demonstrates its utility as a precursor to polyhydroxylated pyrrolidine systems.[3]
Quantitative Data Comparison
The following table summarizes available quantitative data for key synthetic transformations of Boc-2,5-dihydro-1H-pyrrole and a representative example for this compound. The scarcity of directly comparable data for the Cbz-analogue in the literature is a notable observation.
| Reaction Type | Protecting Group | Reagents and Conditions | Product | Yield | Reference |
| Asymmetric C-H Functionalization | Boc | Rh₂(S-PTAD)₄, Aryldiazoacetate, CH₂Cl₂ | α-Functionalized Pyrrolidine | up to 87% | [3] |
| 1,3-Dipolar Cycloaddition | Boc | Isatin, N-methylglycine, Ethanol | Spirooxindole-pyrrolidine | up to 95% | [4] |
| Dihydroxylation | Cbz | 1. H₂, Pd/C, MeOH; 2. MeOH, DBU | Pyrrolidine-3,4-diol derivative | 99% (over 2 steps) | [3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility. Below are representative procedures for the deprotection of each reagent and a synthetic application of the Cbz-protected pyrrole.
Boc Deprotection Protocol
A solution of the Boc-protected amine (0.19 mmol) in dichloromethane (1 mL) is treated with trifluoroacetic acid (1 mL) for 2 hours. The volatile components are then removed under reduced pressure to yield the deprotected amine.[1]
Cbz Deprotection Protocol
To a solution of the Cbz-protected amine (15.0 µmol) in methanol (2 mL), 5% Palladium on carbon (6.4 mg) is added. The mixture is stirred at 60 °C for 40 hours under an atmospheric pressure of H₂.[1]
Synthesis of a Pyrrolidine-3,4-diol Derivative from Cbz-2,5-dihydropyrrole
A mixture of the Cbz-protected dihydropyrrole derivative, hydrogen, and palladium on carbon in methanol is reacted to reduce the double bond. Following this, the saturated intermediate is treated with DBU in methanol to facilitate further transformations, ultimately yielding the desired pyrrolidine-3,4-diol derivative in 99% yield over the two steps.[3]
Visualization of Synthetic Strategies
The choice between Cbz- and Boc-2,5-dihydropyrrole is often dictated by the overall synthetic plan, particularly the compatibility of other functional groups with the required deprotection conditions.
Caption: Decision workflow for selecting between Boc- and Cbz-protected dihydropyrroles.
Conclusion
Both this compound and Boc-2,5-dihydro-1H-pyrrole are valuable and versatile building blocks in organic synthesis. The choice between them is not a matter of superior reactivity of the dihydropyrrole core itself, but rather a strategic decision based on the orthogonality of their respective protecting groups. The Boc group is favored when acid-lability is desired for deprotection, while the Cbz group is the protecting group of choice when stability to acid is required and the molecule can tolerate reductive cleavage. A thorough evaluation of the stability of all functional groups present in the synthetic intermediates is paramount for the successful application of either of these essential reagents.
References
A Comparative Analysis of Protecting Groups for 3-Pyrroline Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 3-pyrroline and its derivatives is a critical step in the development of novel therapeutics and functional materials. The strategic choice of a nitrogen protecting group is paramount to the success of these synthetic endeavors, directly impacting reaction yields, stability, and the ease of subsequent transformations. This guide provides an objective comparison of three commonly employed protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl)—in the context of 3-pyrroline synthesis, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group is a nuanced decision that hinges on the specific requirements of the synthetic route. Key considerations include the stability of the protecting group under various reaction conditions, the orthogonality of its deprotection relative to other functional groups present in the molecule, and the overall efficiency of its introduction and removal. This guide aims to provide a clear and concise comparison to aid in this critical decision-making process.
Comparative Analysis of Protecting Groups
The Boc, Cbz, and Tosyl groups each offer a unique set of advantages and disadvantages. The Boc group is favored for its ease of removal under acidic conditions, while the Cbz group's stability to acid and base, coupled with its removal by hydrogenolysis, provides an orthogonal strategy. The Tosyl group, an electron-withdrawing sulfonamide, offers exceptional stability but often requires harsher conditions for its cleavage.
| Protecting Group | Structure | Common Protection Reagents | Key Stability Characteristics | Common Deprotection Methods |
| Boc (tert-butyloxycarbonyl) | tBu-O-(C=O)- | Di-tert-butyl dicarbonate (Boc)₂O, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Acidic conditions (e.g., TFA, HCl).[1][2] |
| Cbz (benzyloxycarbonyl) | Bn-O-(C=O)- | Benzyl chloroformate (Cbz-Cl), N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Stable to acidic and basic conditions.[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] |
| Tosyl (p-toluenesulfonyl) | p-Tolyl-SO₂- | p-Toluenesulfonyl chloride (Ts-Cl) | Very stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. | Reductive cleavage (e.g., Na/NH₃, SmI₂), strong acid hydrolysis. |
Quantitative Data on Protecting Group Performance
Direct comparative studies of these three protecting groups in the synthesis of a single 3-pyrroline derivative are scarce in the literature. However, we can analyze the performance of each protecting group in representative syntheses of N-protected 3-pyrrolines, primarily through Ring-Closing Metathesis (RCM), a powerful and widely used method for their construction.
Synthesis of N-Protected 3-Pyrrolines via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis of N-protected diallylamines is a common and efficient strategy for the synthesis of 3-pyrrolines. The choice of protecting group can influence the efficiency of the RCM reaction.
| Protecting Group | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | N,N-diallyl-tert-butylcarbamate | Grubbs' 1st Gen. (5) | CH₂Cl₂ | 40 | 12 | >95 | Org. Synth. 2004, 81, 205 |
| Cbz | N,N-diallylbenzylcarbamate | Grubbs' 1st Gen. (5) | CH₂Cl₂ | RT | 24 | 98 | J. Org. Chem. 1996, 61, 3849-3862 |
| Tosyl | N,N-diallyl-4-methylbenzenesulfonamide | Grubbs' 1st Gen. (5) | CH₂Cl₂ | 45 | 12 | 95 | J. Am. Chem. Soc. 1996, 118, 100-110 |
Note: The data presented above is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a strong indication of the high efficiency of RCM for the synthesis of 3-pyrrolines with all three protecting groups.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of N-Boc, N-Cbz, and N-Tosyl-3-pyrrolines.
Protocol 1: Synthesis of N-Boc-3-pyrroline via RCM
Reaction:
Procedure:
-
Protection: To a solution of diallylamine (1.0 equiv) in dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and triethylamine (1.2 equiv). Stir the mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N,N-diallyl-tert-butylcarbamate.
-
Ring-Closing Metathesis: Dissolve the N,N-diallyl-tert-butylcarbamate (1.0 equiv) in dry, degassed CH₂Cl₂. Add Grubbs' first-generation catalyst (5 mol%). Stir the mixture at 40 °C under an inert atmosphere for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with ethyl vinyl ether. Concentrate the mixture and purify by flash column chromatography on silica gel to afford N-Boc-3-pyrroline.
Protocol 2: Synthesis of N-Cbz-3-pyrroline via RCM
Reaction:
Procedure:
-
Protection: To a solution of diallylamine (1.0 equiv) in a biphasic mixture of CH₂Cl₂ and saturated aqueous sodium bicarbonate, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise at 0 °C. Stir vigorously at room temperature for 4 hours. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield N,N-diallylbenzylcarbamate.
-
Ring-Closing Metathesis: Dissolve the N,N-diallylbenzylcarbamate (1.0 equiv) in anhydrous, degassed CH₂Cl₂. Add Grubbs' first-generation catalyst (5 mol%). Stir the solution at room temperature for 24 hours. After completion, remove the solvent under reduced pressure and purify the residue by flash chromatography to give N-Cbz-3-pyrroline.
Protocol 3: Synthesis of N-Tosyl-3-pyrroline via RCM
Reaction:
Procedure:
-
Protection: To a solution of diallylamine (1.0 equiv) and pyridine (1.5 equiv) in CH₂Cl₂, add p-toluenesulfonyl chloride (Ts-Cl, 1.1 equiv) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Dilute with CH₂Cl₂, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and concentrate to afford N,N-diallyl-4-methylbenzenesulfonamide.
-
Ring-Closing Metathesis: Dissolve the N,N-diallyl-4-methylbenzenesulfonamide (1.0 equiv) in degassed CH₂Cl₂. Add Grubbs' first-generation catalyst (5 mol%). Heat the mixture to reflux (45 °C) for 12 hours. Cool the reaction to room temperature, concentrate, and purify by flash chromatography to yield N-Tosyl-3-pyrroline.
Visualization of Synthetic Pathways and Logical Relationships
To further clarify the synthetic strategies and the decision-making process for selecting a protecting group, the following diagrams are provided.
Caption: General workflow for the synthesis of N-protected 3-pyrrolines via RCM.
Caption: Decision tree for selecting a nitrogen protecting group for 3-pyrroline synthesis.
Conclusion
The choice between Boc, Cbz, and Tosyl protecting groups for 3-pyrroline synthesis is a strategic one, dictated by the specific demands of the overall synthetic plan. For general purposes, the Boc group offers a convenient balance of stability and mild deprotection. The Cbz group provides an excellent orthogonal protecting group strategy, particularly when acidic conditions must be avoided. The Tosyl group is the protector of choice when exceptional stability is required, and the subsequent deprotection conditions are compatible with the molecule of interest. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic route towards valuable 3-pyrroline building blocks.
References
Spectroscopic analysis for the structural validation of synthesized N-Cbz-3-pyrroline
For Researchers, Scientists, and Drug Development Professionals
The protection of nitrogen-containing heterocycles is a fundamental strategy in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Among these, the pyrroline scaffold is a recurring motif. The choice of a suitable nitrogen protecting group is critical, as it influences the reactivity, stability, and solubility of the intermediate, and ultimately the overall efficiency of the synthetic route. This guide provides a comprehensive comparison of N-Cbz-3-pyrroline with two common alternatives, N-Boc-3-pyrroline and N-Fmoc-3-pyrroline, focusing on their spectroscopic signatures for unambiguous structural validation.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted, 500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration |
| N-Cbz-3-pyrroline | ~7.35 (m, 5H, Ar-H), ~5.80 (s, 2H, HC=CH), ~5.15 (s, 2H, O-CH₂-Ph), ~4.20 (s, 4H, N-CH₂) |
| N-Boc-3-pyrroline | ~5.8 (s, 2H, HC=CH), ~4.0 (s, 4H, N-CH₂), ~1.4 (s, 9H, C(CH₃)₃)[1] |
| N-Fmoc-3-pyrroline | ~7.75 (d, 2H, Ar-H), ~7.55 (d, 2H, Ar-H), ~7.40 (t, 2H, Ar-H), ~7.30 (t, 2H, Ar-H), ~5.85 (s, 2H, HC=CH), ~4.45 (d, 2H, O-CH₂), ~4.25 (s, 4H, N-CH₂), ~4.20 (t, 1H, CH-Fmoc) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, 125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| N-Cbz-3-pyrroline | ~155.0 (C=O), ~136.5 (Ar-C), ~128.5, ~128.0, ~127.8 (Ar-CH), ~125.5 (HC=CH), ~67.0 (O-CH₂), ~52.0 (N-CH₂) |
| N-Boc-3-pyrroline | ~154.5 (C=O), ~125.0 (HC=CH), ~79.5 (C(CH₃)₃), ~51.5 (N-CH₂), ~28.5 (C(CH₃)₃) |
| N-Fmoc-3-pyrroline | ~155.5 (C=O), ~144.0, ~141.5 (Ar-C), ~127.5, ~127.0, ~125.0, ~120.0 (Ar-CH), ~126.0 (HC=CH), ~67.5 (O-CH₂), ~52.5 (N-CH₂), ~47.5 (CH-Fmoc) |
Table 3: FT-IR Spectroscopic Data (Predicted, cm⁻¹)
| Compound | Characteristic Absorptions (cm⁻¹) |
| N-Cbz-3-pyrroline | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1700 (C=O, carbamate), ~1650 (C=C, alkene), ~1410, ~1250 (N-C=O) |
| N-Boc-3-pyrroline | ~2970 (Aliphatic C-H), ~1690 (C=O, carbamate), ~1655 (C=C, alkene), ~1365, ~1160 (t-butyl) |
| N-Fmoc-3-pyrroline | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1710 (C=O, carbamate), ~1650 (C=C, alkene), ~1450, ~740 (fluorenyl) |
Table 4: Mass Spectrometry Data (Predicted, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| N-Cbz-3-pyrroline | 203.10 | 108 (tropylium ion), 91 (benzyl ion), 79, 69 (pyrroline fragment) |
| N-Boc-3-pyrroline | 169.11 | 113 ([M-56]⁺, loss of isobutylene), 70 ([M-Boc]⁺), 57 (t-butyl cation) |
| N-Fmoc-3-pyrroline | 291.12 | 179 (fluorenyl fragment), 152, 69 (pyrroline fragment) |
Experimental Protocols
Detailed methodologies for the synthesis of the parent 3-pyrroline and its N-protected derivatives, along with the protocols for their spectroscopic analysis, are provided below.
Synthesis of 3-Pyrroline
3-Pyrroline can be synthesized from cis-1,4-dichloro-2-butene in a two-step process involving the formation of a quaternary ammonium salt followed by elimination. A detailed procedure has been reported in Organic Syntheses.[2]
General Procedure for N-Protection of 3-Pyrroline
N-Cbz Protection: To a solution of 3-pyrroline (1.0 eq.) and a base such as triethylamine (1.2 eq.) or aqueous sodium bicarbonate in a suitable solvent (e.g., dichloromethane or a biphasic system), benzyl chloroformate (1.1 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product is purified by column chromatography.
N-Boc Protection: To a solution of 3-pyrroline (1.0 eq.) in a solvent such as dichloromethane or methanol, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) is added. A base like triethylamine (1.2 eq.) or DMAP (catalytic amount) can be used to facilitate the reaction. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo, and the residue is purified by column chromatography.[3]
N-Fmoc Protection: 3-pyrroline (1.0 eq.) is dissolved in a suitable solvent mixture, such as 1,4-dioxane and water. A base like sodium bicarbonate (2.0 eq.) is added, followed by the portion-wise addition of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq.) at 0 °C. The reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved through column chromatography.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using either electrospray ionization (ESI) or electron impact (EI). Samples are prepared by dissolving them in a suitable volatile solvent and are introduced into the ion source.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic validation of N-protected 3-pyrrolines.
References
Comparative Efficacy of Pyrroline Derivatives as Antimicrobial Agents: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrroline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of various pyrroline derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and drug discovery efforts.
Quantitative Antimicrobial Efficacy of Pyrroline Derivatives
The antimicrobial potential of various pyrroline derivatives has been quantified using standardized metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported efficacy of different classes of pyrroline derivatives against a range of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of Spiropyrrolidine Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Spiropyrrolidine | 5a | Staphylococcus aureus ATCC 25923 | 3.9 | 31.5 | [1] |
| Spiropyrrolidine | 5d, 5e, 5h, 5l | Staphylococcus aureus ATCC 25923 | 31.5 - 62.5 | - | [1] |
| Spiropyrrolidine | 5h, 5p | Micrococcus luteus NCIMB 8166 | 31.5 - 62.5 | - | [1] |
| Dispiropyrrolidines | 4a-d | Bacillus subtilis | 32 | - | [2][3] |
| Dispiropyrrolidines | 4a-d | Staphylococcus epidermidis | 32 | - | [2][3] |
Table 2: Antimicrobial Activity of Pyrrolidine-Containing Chalcones and Pyrazolines
| Compound Class | Derivative | Test Organism | Zone of Inhibition (mm) | Activity Level | Reference |
| Pyrrolidine Chalcone | 3g | Candida albicans | Not specified | Moderate | [4] |
| Pyrrolidine Chalcone | 3e, 3h | Bacterial Strains | Not specified | Moderate | [4] |
| Pyrrolidine Pyrazoline | 4a | Bacterial Strains | Not specified | Moderate | [4] |
Note: The study on pyrrolidine-containing chalcones and pyrazolines utilized the disc diffusion method, with activity reported qualitatively.[4]
Table 3: Antimicrobial Activity of Fused Pyrrole Systems
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Activity Level | Reference |
| Fused Pyrrole | 2a, 3c, 4d | Gram-positive bacteria | Not specified | High | [5][6] |
| Fused Pyrrole | 2a, 3c, 4d | Candida albicans | Not specified | High | [5][6] |
| Fused Pyrrole | 5c | Gram-negative bacteria | Not specified | High | [5][6] |
| Fused Pyrrole | 5a, 3c | Aspergillus fumigatus | Not specified | High | [5][6] |
| Fused Pyrrole | 5a, 3c | Fusarium oxysporum | Not specified | High | [5][6] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment and comparison of antimicrobial efficacy. The following are protocols for the key experiments cited in the quantitative data tables.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
-
Preparation of Antimicrobial Stock Solution: Dissolve the pyrrolidine derivative in a suitable solvent to create a high-concentration stock solution. Further dilutions are made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[7]
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth and inoculum without the antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[7]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard.[13]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the pyrrolidine derivative solution. The disks are then placed on the inoculated agar surface using sterile forceps. A control disk impregnated with the solvent alone is also included.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-18 hours.[12]
-
Measurement and Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[13]
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in antimicrobial efficacy testing and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining antimicrobial efficacy.
Certain pyrrolidine derivatives have been found to exert their antibacterial effects by targeting essential bacterial enzymes involved in DNA replication.[14] The following diagram illustrates the inhibition of DNA gyrase and topoisomerase IV, which are crucial for maintaining DNA topology during replication and transcription.
Caption: Inhibition of DNA gyrase and topoisomerase IV.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Referencing Experimental Spectral Data with Public Databases for N-Cbz-3-Pyrroline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data for N-Cbz-3-pyrroline based on its chemical structure and data from related compounds, alongside the typical information available in public databases.
Table 1: ¹H NMR Data Comparison
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Public Database Availability |
| C₆H₅- | 7.2-7.4 | Multiplet | 5H | Predicted shifts may be available. |
| -CH₂-Ph | ~5.1 | Singlet | 2H | Predicted shifts may be available. |
| =CH- | ~5.8 | Multiplet | 2H | Predicted shifts may be available. |
| -CH₂-N-CH₂- | ~4.1 | Multiplet | 4H | Predicted shifts may be available. |
Table 2: ¹³C NMR Data Comparison
| Carbon | Expected Chemical Shift (ppm) | Public Database Availability |
| C=O | ~155 | Predicted shifts may be available. |
| C (aromatic, quaternary) | ~137 | Predicted shifts may be available. |
| CH (aromatic) | 127-129 | Predicted shifts may be available. |
| -CH₂-Ph | ~67 | Predicted shifts may be available. |
| =CH- | ~125 | Predicted shifts may be available. |
| -CH₂-N- | ~53 | Predicted shifts may be available. |
Table 3: Mass Spectrometry Data Comparison
| Ion | Expected m/z | Public Database Availability |
| [M]+ | 203.11 | Molecular weight is listed. |
| [M+H]+ | 204.12 | Molecular weight is listed. |
| [M+Na]+ | 226.10 | Molecular weight is listed. |
| C₇H₇+ (tropylium ion) | 91.05 | Not typically detailed. |
It is important to note that while public databases like PubChem and ChemSpider provide basic information such as molecular formula and weight for N-Cbz-3-pyrroline (or its synonym Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate), they often lack curated and experimentally validated spectral data.[1] Commercial suppliers such as Sigma-Aldrich and BLDpharm may possess spectral data (NMR, HPLC, LC-MS) for their products, which can be requested.[2]
Experimental Protocols
To ensure accurate characterization, the following detailed methodologies are recommended for acquiring experimental spectral data for a synthesized sample of N-Cbz-3-pyrroline.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified N-Cbz-3-pyrroline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. Integration of the ¹H NMR signals should be performed to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the N-Cbz-3-pyrroline sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe ions such as [M+H]⁺ and [M+Na]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass for the chemical formula C₁₂H₁₃NO₂. The high-resolution data will provide confirmation of the elemental composition.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for data acquisition and cross-referencing.
Caption: Experimental workflow for the synthesis and spectral characterization of N-Cbz-3-pyrroline.
Caption: Logical workflow for cross-referencing experimental data with public and commercial databases.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of Chiral Pyrroline Derivatives
For researchers, scientists, and drug development professionals, the stereochemistry of chiral pyrroline derivatives is a critical quality attribute. The spatial arrangement of substituents around the chiral center(s) in these nitrogen-containing heterocyclic compounds dictates their pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is paramount for ensuring the safety, efficacy, and quality of drug candidates and related chemical entities.
This guide provides a comprehensive comparison of the most prevalent and effective analytical methods for assessing the enantiomeric purity of chiral pyrroline derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Comparative Performance of Analytical Methods
The choice of an analytical technique for determining the enantiomeric excess (e.e.) of chiral pyrroline derivatives is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, analysis time, and available instrumentation. The following table summarizes the typical performance characteristics of each method for the analysis of chiral pyrrolidine and pyrroline derivatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid CSP. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. |
| Typical Resolution (Rs) | > 2.0[1] | > 2.0[2] | > 2.0 | Not applicable (separation of signals) |
| Limit of Quantitation (LOQ) | 0.05 - 0.1%[1] | ~0.1% | 0.05 - 0.1%[3] | ~1% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 10 - 20 minutes | < 15 minutes per sample |
| Advantages | Broad applicability, high efficiency, good scalability, robust.[1] | High resolution, suitable for volatile and thermally stable compounds. | High efficiency, low sample and solvent consumption, orthogonal selectivity to HPLC.[4] | Rapid, non-destructive, provides structural information, minimal sample preparation.[5] |
| Disadvantages | Can be expensive, longer run times compared to CE.[1] | Requires analyte volatility and thermal stability, derivatization often necessary. | Lower concentration sensitivity than HPLC, potential for matrix effects. | Lower sensitivity than chromatographic methods, requires higher analyte concentration. |
| Typical Analytes | Wide range of pyrrolidine/pyrroline derivatives, including acids, amines, and amides.[6] | Volatile pyrrolidine/pyrroline derivatives, often after derivatization.[7] | Charged or chargeable pyrrolidine/pyrroline derivatives. | Soluble pyrrolidine/pyrroline derivatives. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for each of the key methods discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[1][6]
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or similar polysaccharide-based column.[1]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). For acidic or basic analytes, a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (e.g., 0.1%) can be used to improve peak shape.[6]
-
Column Temperature: 25 °C.[1]
-
Detection Wavelength: Appropriate wavelength for the analyte's chromophore (e.g., 210-254 nm).[6]
-
Injection Volume: 10 µL.[1]
Procedure:
-
Sample Preparation: Dissolve the pyrroline derivative sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (% e.e.) from the integrated peak areas of the two enantiomers using the formula: % e.e. = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Principle: This technique separates volatile enantiomers based on their interactions with a chiral stationary phase. Derivatization is often required to enhance volatility and improve separation.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).[2]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 200 °C) at a rate of 5-10 °C/min.[1]
-
Detector Temperature: 250 °C (FID) or as appropriate for the MS interface.
Procedure:
-
Derivatization (if necessary): For pyrroline derivatives with functional groups like amines or carboxylic acids, derivatization is often necessary. A common approach for amines is acylation with trifluoroacetic anhydride (TFAA). For carboxylic acids, esterification (e.g., with methanolic HCl) is typical.
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.[1]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two separated enantiomers as described for HPLC.
Chiral Capillary Electrophoresis (CE)
Principle: CE separates charged molecules in a capillary under the influence of an electric field. For chiral separations, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte (BGE).[4] The enantiomers form transient diastereomeric complexes with the selector, leading to different migration times.
Instrumentation:
-
Capillary electrophoresis system with a power supply, a fused-silica capillary, a detector (usually UV-Vis), and an autosampler.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at a specific pH) containing a chiral selector (e.g., 10-20 mM of a cyclodextrin derivative like sulfated-β-cyclodextrin).
-
Applied Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at an appropriate wavelength.
Procedure:
-
Sample Preparation: Dissolve the pyrroline derivative sample in water or the BGE to a concentration of 0.1-1 mg/mL.
-
Capillary Conditioning: Condition the capillary with appropriate solutions (e.g., NaOH, water, and BGE).
-
Injection: Inject a small plug of the sample into the capillary.
-
Electrophoresis: Apply the high voltage to initiate the separation.
-
Data Acquisition: Record the electropherogram.
-
Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers. Peak area correction may be necessary to account for differences in migration velocity.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In an achiral solvent, enantiomers have identical NMR spectra. However, in the presence of a chiral solvating agent (CSA), they form transient, non-covalent diastereomeric complexes.[5] These complexes have different magnetic environments, leading to the resolution of signals for the two enantiomers in the NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the chiral pyrroline derivative (analyte) and the chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol (BINOL) or a derivative) in a suitable deuterated solvent (e.g., CDCl₃).[5] The molar ratio of analyte to CSA may need to be optimized.
-
Mixing: Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[5]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes. The enantiomeric excess is calculated by integrating the areas of these two signals.
Visualization of Workflows and Method Relationships
To further clarify the experimental processes and the interplay between these analytical techniques, the following diagrams are provided.
Caption: General experimental workflow for determining the enantiomeric purity of chiral pyrroline derivatives.
Caption: Logical relationships between different analytical methods for enantiomeric purity assessment.
Conclusion
The determination of enantiomeric purity for chiral pyrroline derivatives can be reliably achieved using a variety of analytical techniques. Chiral HPLC is often the method of choice due to its versatility and robustness. Chiral GC provides excellent resolution for volatile compounds, while chiral CE offers high efficiency and low solvent consumption. Chiral NMR spectroscopy serves as a rapid and non-destructive tool for direct analysis.
The selection of the most appropriate method will depend on the specific requirements of the analysis. For robust quality control and in-depth investigations, employing an orthogonal method (e.g., CE to confirm HPLC results) is highly recommended to ensure the accuracy and reliability of the enantiomeric purity data. This comprehensive approach supports the development of safe and effective pharmaceuticals and other chiral chemical products.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Advantages and disadvantages of using N-Cbz-3-pyrroline in multi-step organic synthesis
For researchers and professionals in drug development and organic synthesis, the choice of starting materials and protecting group strategy is paramount to the success of a multi-step synthesis. N-Cbz-3-pyrroline, a versatile five-membered heterocyclic building block, offers a unique combination of reactivity and stability. This guide provides an objective comparison of N-Cbz-3-pyrroline with relevant alternatives, supported by experimental data, to inform its strategic application in the synthesis of complex molecules, particularly in the realm of pharmaceuticals.
Advantages and Disadvantages of N-Cbz-3-Pyrroline
The utility of N-Cbz-3-pyrroline in organic synthesis is largely dictated by the interplay between the reactivity of the 3-pyrroline double bond and the characteristics of the carbobenzyloxy (Cbz) protecting group.
Advantages:
-
Orthogonal Protection: The Cbz group is stable under a wide range of acidic and basic conditions, making it orthogonal to many other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality is a significant advantage in complex, multi-step syntheses requiring selective deprotection sequences.
-
Stereodirecting Ability: The bulky Cbz group can influence the stereochemical outcome of reactions at the double bond, such as epoxidation and dihydroxylation, by directing incoming reagents to the less sterically hindered face of the pyrroline ring.
-
Robustness: The Cbz group's stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the protected nitrogen.
-
Clean Deprotection: Removal of the Cbz group via catalytic hydrogenolysis is typically a clean and high-yielding reaction, producing toluene and carbon dioxide as byproducts which are easily removed.
Disadvantages:
-
Harsh Deprotection Conditions: While catalytic hydrogenolysis is clean, it is not compatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and nitro groups. Alternative deprotection methods, such as using strong acids (e.g., HBr in acetic acid), are harsh and can affect other sensitive functionalities.
-
Potential for Catalyst Poisoning: In syntheses involving sulfur-containing compounds, the palladium catalyst used for hydrogenolysis can be poisoned, leading to incomplete or failed deprotection.
-
Limited Availability of Direct Comparative Data: While the general properties of the Cbz group are well-established, direct, quantitative comparisons of N-Cbz-3-pyrroline with alternatives like N-Boc-3-pyrroline in specific reactions are not always readily available in the literature, making a side-by-side performance evaluation challenging.
Comparison with N-Boc-3-Pyrroline: A Data-Driven Perspective
The most common alternative to N-Cbz-3-pyrroline is N-Boc-3-pyrroline. The choice between these two building blocks often depends on the overall synthetic strategy and the compatibility of the protecting group with subsequent reaction steps.
Table 1: Comparison of N-Cbz and N-Boc Protecting Groups for 3-Pyrroline
| Feature | N-Cbz-3-pyrroline | N-Boc-3-pyrroline |
| Stability | Stable to mild/strong acids and bases. | Stable to bases, labile to strong acids (e.g., TFA, HCl). |
| Deprotection | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH). | Strong acids (TFA, HCl). |
| Orthogonality | Orthogonal to Boc and Fmoc groups. | Orthogonal to Cbz (under non-acidic conditions) and Fmoc groups. |
| Stereodirecting Effect | Can provide moderate to good diastereoselectivity. | Can provide moderate to good diastereoselectivity. |
| Compatibility | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups) during deprotection. | Compatible with most functional groups not sensitive to strong acid. |
While specific comparative yield and diastereoselectivity data for reactions on the N-Cbz-3-pyrroline versus N-Boc-3-pyrroline scaffold is sparse in readily available literature, the choice often hinges on the planned deprotection step. For instance, in the synthesis of a molecule containing a double bond that must be preserved, the use of N-Cbz-3-pyrroline would be disadvantageous if hydrogenolysis is the only viable deprotection method. In such a scenario, the acid-labile N-Boc group would be the superior choice.
Key Synthetic Transformations and Experimental Protocols
N-Cbz-3-pyrroline is a valuable precursor for the synthesis of a variety of functionalized pyrrolidines, which are core structures in many biologically active compounds, including alkaloids.
Caption: Synthetic utility of N-Cbz-3-pyrroline.
Protocol 1: Epoxidation of N-Cbz-3-pyrroline
This reaction introduces an epoxide ring, which is a versatile intermediate for further functionalization.
Materials:
-
N-Cbz-3-pyrroline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Cbz-3-pyrroline (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Dihydroxylation of N-Cbz-3-pyrroline
This protocol allows for the stereoselective synthesis of vicinal diols, which are important chiral building blocks.
Materials:
-
N-Cbz-3-pyrroline
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
Procedure:
-
To a stirred mixture of tert-butanol and water (1:1) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 equiv).
-
Stir the mixture until both phases are clear, then cool to 0 °C.
-
Add N-Cbz-3-pyrroline (1.0 equiv) to the mixture.
-
Stir the reaction vigorously at 0 °C and monitor by TLC.
-
Once the starting material is consumed, add sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection of the Cbz Group
This is a standard procedure for the removal of the Cbz protecting group.
Materials:
-
N-Cbz protected pyrrolidine derivative
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or atmosphere
Procedure:
-
Dissolve the N-Cbz protected pyrrolidine derivative (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Case Study: Synthesis of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a class of natural products with a wide range of biological activities. The pyrrolizidine core is often constructed from functionalized pyrrolidine precursors. N-Cbz-3-pyrroline serves as an excellent starting material for the stereoselective synthesis of these alkaloids.
Caption: Retrosynthetic analysis of a pyrrolizidine alkaloid.
A general synthetic strategy involves the initial stereoselective dihydroxylation of N-Cbz-3-pyrroline to afford a cis-diol. The diol is then converted to a bis-electrophile, such as a bis-mesylate. Subsequent reaction with a suitable dinucleophile, followed by intramolecular cyclization and deprotection, yields the pyrrolizidine skeleton. The Cbz group in this sequence provides stability during the initial transformations and can be removed in a later step without affecting other functionalities, provided no reducible groups are present.
Conclusion
N-Cbz-3-pyrroline is a valuable and versatile building block in multi-step organic synthesis. Its primary advantages lie in the stability and orthogonality of the Cbz protecting group, which allows for the execution of complex synthetic sequences. While direct quantitative comparisons with its N-Boc counterpart are not always readily available, the choice between the two is primarily dictated by the planned deprotection strategy and the overall functional group compatibility of the synthetic route. The provided protocols for key transformations of N-Cbz-3-pyrroline highlight its utility in accessing important chiral intermediates for the synthesis of biologically active molecules. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of N-Cbz-3-pyrroline is crucial for its effective implementation in the design and execution of successful synthetic campaigns.
A critical comparison of different synthetic methodologies for N-protected pyrrolines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing N-Protected Pyrrolines
The pyrroline scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals. The synthesis of N-protected pyrrolines, key intermediates in the construction of more complex molecules, is therefore of significant interest to the scientific community. This guide provides a critical comparison of four major synthetic methodologies for preparing these valuable building blocks: Ring-Closing Metathesis (RCM), Intramolecular Aza-Wittig Reaction, Catalytic Asymmetric Michael Addition/Cyclization, and the Paal-Knorr Synthesis. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic goals.
At a Glance: Performance Comparison of Pyrroline Synthesis Methods
The selection of a synthetic strategy is often a trade-off between yield, stereoselectivity, substrate scope, and reaction conditions. The following table summarizes the key performance indicators for the discussed methodologies, providing a quantitative basis for comparison.
| Methodology | Typical Substrates | Key Reagents/Catalysts | Typical Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Key Advantages | Key Limitations |
| Ring-Closing Metathesis (RCM) | N-Protected Diallylamines | Grubbs I or II Catalyst | 85-98% | Not Applicable | Not Applicable (unless chiral substrate is used) | High functional group tolerance, high yields, predictable. | Requires synthesis of diene precursors, cost of Ruthenium catalysts. |
| Intramolecular Aza-Wittig Reaction | ω-Azido-N-protected ketones | Triphenylphosphine (PPh₃) | 65-90% | Not Applicable | Not Applicable (unless chiral substrate is used) | Convergent, forms the C=N bond directly. | Requires synthesis of azido-ketone precursors, stoichiometric phosphine oxide byproduct. |
| Catalytic Asymmetric Michael Addition/Cyclization | N-Protected amino-enones | Organocatalysts (e.g., prolinol derivatives), Metal Catalysts (e.g., Cu, Ag) | 70-95% | Often >20:1 | 80-99% | High enantioselectivity, direct access to chiral pyrrolines. | Can be substrate-specific, optimization of catalyst and conditions may be required. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines | Acid catalyst (e.g., AcOH, HCl) | 50-95% | Not Applicable | Not Applicable | Simple, readily available starting materials. | Primarily for pyrroles, harsh conditions may not be suitable for sensitive substrates, limited scope for pyrrolines. |
In-Depth Analysis of Synthetic Methodologies
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic compounds, including N-protected pyrrolines. The reaction typically involves the use of a ruthenium-based catalyst, such as Grubbs First or Second Generation catalysts, to facilitate the intramolecular cyclization of an N-protected diallylamine.
Mechanism:
The catalytic cycle of RCM involves the formation of a ruthenacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to release an alkene byproduct (ethene in the case of diallylamine cyclization) and regenerate the ruthenium carbene catalyst.
Benchmarking N-Cbz-3-pyrroline: A Comparative Guide to Dipolarophile Performance in 1,3-Dipolar Cycloadditions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount in the synthesis of complex molecular architectures. In the realm of 1,3-dipolar cycloaddition reactions, a cornerstone for the construction of five-membered heterocycles, the choice of the dipolarophile significantly influences reaction efficiency, stereoselectivity, and overall yield. This guide provides a comparative analysis of N-carbobenzyloxy-3-pyrroline (N-Cbz-3-pyrroline) against other commonly employed dipolarophiles, offering insights into its performance through available experimental data.
While direct comparative studies benchmarking N-Cbz-3-pyrroline against a wide array of other dipolarophiles under identical conditions are not extensively documented in publicly available literature, we can infer its reactivity profile by examining its structural features and by analyzing data from studies employing analogous systems. The primary focus of this guide will be on its application in reactions with azomethine ylides, a common 1,3-dipole used in the synthesis of pyrrolidine-containing scaffolds, which are prevalent in many biologically active compounds.
Theoretical Framework: The 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and versatile reaction in organic synthesis that involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.[1] The reaction proceeds in a concerted fashion, and its stereoselectivity is a key feature. Azomethine ylides are common 1,3-dipoles used to synthesize pyrrolidine rings.[2]
Experimental Data Summary
While a direct head-to-head comparison is not available, we can collate data from various studies to provide a performance overview. The following table summarizes typical yields and diastereoselectivities observed for different classes of dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides generated from isatin and an amino acid. It is important to note that reaction conditions may vary between studies, impacting direct comparability.
| Dipolarophile Class | Representative Example(s) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) | Reference |
| Cyclic Alkenes (Activated) | N-Substituted Maleimides | 76 - 95 | 17:1 to >99:1 | [3] |
| Exocyclic Alkenes (Activated) | Methylene Indolinones | 85 - 94 | 17:1 to >99:1 | [3] |
| Acyclic Alkenes (Activated) | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Moderate to Excellent | High (exo-cycloadduct is major) | [4] |
| Cyclic Alkenes (Less Activated) | N-Cbz-3-pyrroline | Data not available for direct comparison | Data not available for direct comparison | N/A |
As indicated in the table, highly activated dipolarophiles like N-substituted maleimides and methylene indolinones generally provide excellent yields and high diastereoselectivities in these reactions.[3] The electron-withdrawing groups in these molecules activate the double bond towards cycloaddition. While specific quantitative data for N-Cbz-3-pyrroline in a similar comparative study is not available, its structure suggests it would be a reactive dipolarophile, albeit potentially less reactive than maleimides due to the nature of the activating group.
Experimental Protocols
To provide a practical context, the following are generalized experimental protocols for 1,3-dipolar cycloaddition reactions involving azomethine ylides.
General Procedure for the Three-Component 1,3-Dipolar Cycloaddition of Isatin-Derived Azomethine Ylides with Maleimides
A mixture of an isatin (0.5 mmol), an α-amino acid (e.g., sarcosine or L-proline, 0.6 mmol), and an N-substituted maleimide (0.6 mmol) in ethanol (3 mL) is stirred at room temperature for approximately 4 hours.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting precipitate is typically collected by filtration, washed, and dried to afford the desired spiro-pyrrolidinyl-oxindole product.[3]
General Procedure for the Three-Component 1,3-Dipolar Cycloaddition with Methylene Indolinones
In a similar fashion, a reaction mixture of an isatin (0.5 mmol), an α-amino acid (0.6 mmol), and a methylene indolinone (0.5 mmol) in ethanol (3 mL) is stirred at room temperature.[3] The reaction is monitored by TLC, and upon completion, the product can be isolated and purified, often through crystallization or column chromatography.[3]
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the general workflow and key relationships in the 1,3-dipolar cycloaddition reactions discussed.
Caption: General workflow for the synthesis of pyrrolidine-containing heterocycles.
Caption: Factors influencing the outcome of 1,3-dipolar cycloaddition reactions.
Conclusion
N-Cbz-3-pyrroline represents a valuable dipolarophile for the synthesis of N-Cbz protected pyrrolidine-fused heterocyclic systems. While direct, quantitative comparisons with other dipolarophiles are sparse in the current literature, its structural similarity to other reactive cyclic alkenes suggests it is a competent partner in 1,3-dipolar cycloaddition reactions. The presence of the electron-withdrawing carbobenzyloxy group is expected to activate the double bond, facilitating the reaction.
For researchers and drug development professionals, the choice of dipolarophile will ultimately depend on the specific synthetic goals, including the desired substitution pattern, stereochemical outcome, and the need for subsequent deprotection steps. While highly activated dipolarophiles like maleimides may offer faster reaction times and higher yields in some cases, N-Cbz-3-pyrroline provides a route to products with a readily cleavable protecting group, which is a significant advantage in multi-step syntheses. Further experimental studies that directly compare a range of dipolarophiles, including N-Cbz-3-pyrroline, under standardized conditions are needed to provide a more definitive and quantitative ranking of their performance.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No: 31970-04-4).
Hazard Identification and Classification
This compound is classified as a substance that can cause skin and eye irritation.[1] It is crucial to handle this compound with care to avoid direct contact.
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
Signal Word: Warning[2]
| Hazard Class | Category |
| Skin Irritation | 2[1] |
| Eye Irritation | 2[1] |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3[3] |
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] Tightly fitting safety goggles are also recommended.[4] | Protects against splashes and eye contact, which can cause serious irritation.[1][5] |
| Skin Protection | Impervious clothing and chemical-resistant gloves (inspected before use).[1] | Prevents skin contact which can lead to irritation.[1][5] |
| Respiratory Protection | Use in a well-ventilated area.[1][5] If dust or aerosols are formed, use a NIOSH-approved respirator.[3] | Avoids inhalation, which may cause respiratory tract irritation.[3][5] |
Operational and Handling Procedures
Adherence to proper operational procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
General Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling and before breaks.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[1] Store at 2-8°C in an inert atmosphere.[2]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Clean-up: Use personal protective equipment.[1] For solid spills, sweep up and shovel.[1] For liquid spills, absorb with an inert material. Place in suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[4]
-
Contaminated materials and waste should be treated as hazardous.[8]
-
Do not dispose of down the drain.[8]
Chemical Handling and Disposal Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Procedural flow for safe handling and disposal.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. 31970-04-4(this compound) | Kuujia.com [kuujia.com]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
